Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive Technical Guide on 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine: Structural Dynamics, Physicochemical Profiling, and Applications in Kinase Inhibitor Discovery
Executive Summary
The compound 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine (CAS: 91225-42-2) is a highly specialized, bicyclic heteroaromatic scaffold extensively utilized in modern medicinal chemistry[1][2]. Characterized by an electron-deficient pyrazine ring fused to an electron-rich imidazole ring, this molecule serves as a critical advanced intermediate. Its primary utility lies in the strategic placement of the 6-bromo substituent, which acts as a versatile handle for transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and its specific role in developing dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) and CDC-like kinase (CLK) inhibitors[2].
Chemical Identity & Structural Topology
The imidazo[4,5-b]pyrazine core is a bioisostere of purine, making it an excellent candidate for ATP-competitive kinase inhibition.
Annular Tautomerism: Like many fused imidazoles, 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine exhibits annular tautomerism in solution, rapidly interconverting between the
1H
and
3H
tautomers. This dynamic proton exchange must be accounted for during structure-based drug design, as the tautomeric state dictates the hydrogen bond donor/acceptor topology within a kinase active site.
Synthetic Versatility: The bromine atom at the C6 position is highly activated toward oxidative addition by palladium catalysts due to the electron-withdrawing nature of the adjacent pyrazine nitrogens. This allows for rapid scaffold elaboration via Suzuki-Miyaura or Buchwald-Hartwig couplings[2].
Physicochemical Properties
Understanding the physicochemical profile is critical for predicting solubility and reactivity during synthesis. The high planarity and intermolecular hydrogen bonding (N1-H
⋯
N) lead to strong crystal lattice energy, rendering the compound as a tan to off-white solid with limited aqueous solubility, but excellent solubility in polar aprotic solvents like DMSO and DMF[2].
The synthesis of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine typically proceeds via the condensation of 5-bromopyrazine-2,3-diamine with an orthoester.
Causality of Reagent Selection:
Triethyl orthoacetate is preferred over acetyl chloride. Acetyl chloride often leads to uncontrolled di-acylation of the diamine, complicating cyclization. Triethyl orthoacetate selectively forms an imidate intermediate with one amine, perfectly positioning it for intramolecular nucleophilic attack by the adjacent amine. The addition of catalytic acetic acid protonates the orthoester, lowering the activation energy for this transformation.
Self-Validating Experimental Protocol
Reaction Setup: In a dry round-bottom flask, suspend 5-bromopyrazine-2,3-diamine (1.0 eq) in neat triethyl orthoacetate (3.0 to 5.0 eq). Add glacial acetic acid (0.1 eq) as an acid catalyst.
Condensation & Cyclization: Heat the reaction mixture to reflux (100–120 °C) under a nitrogen atmosphere for 3–4 hours.
Self-Validation (In-Process): Monitor the reaction via TLC (DCM:MeOH 9:1). The primary amine starting material will stain strongly with ninhydrin. As cyclization occurs, the product spot (which lacks primary amines) will not stain with ninhydrin and will migrate to a higher
Rf
value due to the loss of polar
−NH2
groups.
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess orthoacetate and the ethanol byproduct. Dilute the crude residue with dichloromethane (DCM) and wash with saturated aqueous
NaHCO3
.
Causality: The
NaHCO3
wash neutralizes the acetic acid catalyst, ensuring the imidazopyrazine remains in its neutral, organic-soluble free-base form.
Purification: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate. Purify the residue via flash column chromatography (typically eluting with 10-15% MeOH in DCM) to yield the product as a tan solid[2].
Fig 1. Self-validating synthetic workflow for 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine.
Analytical Characterization
To ensure the structural integrity of the synthesized batch, the following analytical validations are standard:
1
H NMR (DMSO-
d6
): The spectrum is self-validating. The disappearance of the two broad
−NH2
singlets of the starting material is replaced by a single, highly broadened imidazole
N−H
proton at
δ
12.8–13.2 ppm[2]. The isolated pyrazine proton at C5 appears as a sharp singlet around
δ
8.3–8.6 ppm, highly deshielded by the adjacent nitrogens and bromine. The newly formed methyl group appears as a sharp singlet at
δ
2.53 ppm[2].
ESI-MS: The mass spectrum must display a characteristic 1:1 isotopic doublet at
m/z
213.0 and 215.0
[M+H]+
, confirming the incorporation of a single bromine atom (
79Br
and
81Br
).
6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine is prominently featured in the patent literature as a core building block for inhibitors targeting DYRK1A and CLK kinases[2].
Mechanistic Causality: DYRK and CLK kinases are primary regulators of the spliceosome. They phosphorylate Serine/Arginine-rich (SR) proteins, which dictate alternative mRNA splicing. Dysregulation of this pathway is heavily implicated in tauopathies (like Alzheimer's disease) and various oncological states. By utilizing the 6-bromo position to couple aryl or heteroaryl groups (e.g., via reaction with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine), researchers generate extended planar molecules that effectively mimic ATP. These derivatives bind competitively in the kinase hinge region, inhibiting SR protein phosphorylation and normalizing mRNA splicing[2].
Fig 2. DYRK/CLK kinase inhibition pathway via imidazo[4,5-b]pyrazine derivatives.
Handling, Safety, and Storage Protocols
According to standardized safety data[1], the compound requires rigorous laboratory handling:
GHS Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].
PPE & Engineering Controls: Must be handled inside a certified chemical fume hood using nitrile gloves and safety goggles[1].
Storage: To prevent oxidative degradation of the electron-rich imidazole moiety, store refrigerated (2–8 °C) in a tightly closed container, ideally backfilled with argon or nitrogen[1].
Decomposition Hazards: In the event of a fire, thermal decomposition emits highly toxic carbon monoxide, nitrogen oxides (
NOx
), and corrosive hydrogen bromide (
HBr
) gas[1].
References
Google Patents. "Small molecule inhibitors of dyrk/clk and uses thereof." US Patent 20220041590A1, 2022.
Mechanism of Action of 6-Bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine in Kinase Inhibition: A Structural and Methodological Guide
Executive Summary In modern targeted oncology and neuropharmacology, the design of small-molecule kinase inhibitors relies heavily on privileged molecular scaffolds. 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine is a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern targeted oncology and neuropharmacology, the design of small-molecule kinase inhibitors relies heavily on privileged molecular scaffolds. 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine is a highly specialized, bifunctional building block that serves as the structural foundation for numerous ATP-competitive kinase inhibitors[1].
While the imidazo[4,5-b]pyrazine core itself acts as a potent purine isostere capable of anchoring into the kinase hinge region[2], the specific substitutions—the 2-methyl group and the 6-bromo halogen—are what elevate this molecule from a simple binder to a precision instrument in drug design. As an application scientist overseeing hit-to-lead optimization, I rely on this compound not just for its baseline affinity, but for its predictable synthetic malleability. This whitepaper deconstructs the structural biology of this scaffold, details its mechanism of action within the kinase active site, and provides self-validating experimental protocols for its application in drug discovery.
Structural Biology & Pharmacophore Mechanics
To understand the mechanism of action of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine, we must dissect its architecture into three functional domains: the bicyclic core, the C2-methyl group, and the C6-bromo vector.
The Imidazo[4,5-b]pyrazine Core: A Purine Isostere
Kinases catalyze the transfer of the terminal phosphate of ATP to a substrate. To inhibit this, small molecules must outcompete ATP for the active site. The imidazo[4,5-b]pyrazine scaffold is a bioisostere of the 9H-purine ring of ATP[2]. The nitrogen atoms within the imidazole and pyrazine rings act as a highly efficient hydrogen-bond donor/acceptor system. Specifically, the N1/N3 atoms of the imidazole ring and the N4/N7 atoms of the pyrazine ring engage the backbone amides of the kinase hinge region, establishing the primary thermodynamic driver for binding[1].
The 2-Methyl Substitution: Conformational Locking
The addition of a methyl group at the C2 position serves a critical dual function:
Steric Restriction: It restricts the rotational degrees of freedom of the core scaffold, reducing the entropic penalty upon binding to the kinase.
Hydrophobic Anchoring: The methyl group projects into a small, conserved hydrophobic pocket adjacent to the hinge region. This precise geometric fit enhances binding affinity and prevents the scaffold from sliding within the ATP pocket.
The 6-Bromo Vector: Bypassing the Gatekeeper
The true utility of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine lies in the C6 position. While the bromine atom can participate in weak halogen bonding, its primary role is acting as an electrophilic synthetic handle. In the 3D space of the kinase active site, the C6 position points directly past the "gatekeeper" residue and into the deep hydrophobic pocket (Pocket II)[3]. By utilizing the 6-bromo intermediate, medicinal chemists can rapidly append diverse aryl or heteroaryl groups via cross-coupling to achieve exquisite kinase selectivity (e.g., targeting c-Met, DYRK1A, or CLK1)[4].
Fig 1: Binding mechanism of the imidazo[4,5-b]pyrazine scaffold within the kinase active site.
Quantitative Data: Kinase Inhibition Profiles
The functionalization of the 6-bromo position yields highly potent inhibitors across multiple kinase families. The table below summarizes the target engagement data for derivatives synthesized directly from the 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine precursor.
In drug development, a single data point is a liability; a self-validating loop of orthogonal assays is a necessity. Below are the standard operating procedures I employ to transform the 6-bromo intermediate into a validated lead compound.
Protocol A: Scaffold Derivatization via Suzuki-Miyaura Coupling
To explore the hydrophobic pocket behind the gatekeeper residue, the 6-bromo group is replaced with functionalized aryl groups[4].
Preparation: In a microwave-safe vial, combine 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine (1.0 eq) with the desired boronic acid/ester (1.2 eq).
Catalyst & Base Addition: Add Pd(PPh3)4 (0.05 eq) and an aqueous solution of Na2CO3 (3.0 eq). Suspend in a degassed mixture of 1,4-dioxane/water (4:1).
Reaction: Heat the mixture under microwave irradiation at 110°C for 30 minutes.
Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC.
Causality Check: Why use Na2CO3 and Pd(PPh3)4? The imidazopyrazine core is sensitive to strong bases and nucleophiles. A mild base like Na2CO3 prevents degradation of the core, while the tetrakis palladium catalyst ensures efficient oxidative addition into the relatively electron-rich pyrazine C-Br bond without requiring harsh heating[4].
Protocol B: Orthogonal Kinase Profiling (TR-FRET)
To validate the biochemical IC50 of the newly synthesized derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized.
Incubation: Incubate the target kinase (e.g., DYRK1A) with a fluorescently labeled tracer (ATP-competitive probe) and a europium-labeled anti-tag antibody in a 384-well plate.
Compound Addition: Add the derivatized imidazo[4,5-b]pyrazine compound in a 10-point dose-response titration.
Readout: Excite the plate at 340 nm. Wait for a 50 µs delay, then read emission at 615 nm (Europium) and 665 nm (Tracer).
Causality Check: Why TR-FRET over standard colorimetric assays? Heterocyclic compounds often exhibit auto-fluorescence. The 50 µs time delay before reading the emission eliminates short-lived background fluorescence from the test compounds, ensuring that the calculated IC50 is a true reflection of binding affinity rather than optical interference.
Protocol C: X-Ray Crystallographic Validation
Biochemical affinity must be structurally verified to ensure the compound is binding as designed.
Co-crystallization: Incubate the purified kinase domain with a 5-fold molar excess of the inhibitor. Set up hanging-drop vapor diffusion plates at 4°C and 20°C.
Diffraction: Harvest crystals, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron light source.
Refinement: Solve the structure using molecular replacement and refine the electron density map.
Causality Check: Why is this step mandatory? Validating the electron density map around the C2-methyl and the new C6-substituent ensures the compound has not forced the kinase into an artefactual conformation. It confirms whether the C6-vector successfully bypassed the gatekeeper residue as predicted by the in silico models[3].
Fig 2: Iterative hit-to-lead optimization workflow utilizing the 6-bromo intermediate.
Conclusion
The compound 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine is a masterclass in rational drug design. By combining a thermodynamically stable purine isostere (the core), a conformationally restricting anchor (the 2-methyl group), and a highly reactive synthetic vector (the 6-bromo group), it provides medicinal chemists with a reliable starting point for kinase inhibition. When coupled with rigorous, self-validating experimental workflows like TR-FRET and X-ray crystallography, this intermediate dramatically accelerates the hit-to-lead optimization phase in the pursuit of novel therapeutics.
References
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
US20220041590A1 - Small molecule inhibitors of dyrk/clk and uses thereof
Source: Google Patents
URL
Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Solubility profile of 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine in Organic Solvents Authored by: A Senior Application Scientist Foreword: Charting the Physicochemical Landscape of a No...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility Profile of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Charting the Physicochemical Landscape of a Novel Heterocycle
In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to a viable drug candidate is paved with critical physicochemical assessments. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide is dedicated to elucidating the solubility profile of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine, a heterocyclic compound of interest. Given the limited publicly available data on this specific molecule, this document serves as both a repository of foundational knowledge and a practical guide for researchers to systematically determine its solubility in a range of organic solvents. Our approach is rooted in established principles of physical chemistry and validated analytical methodologies, ensuring a robust and reproducible characterization of this promising compound.
6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine is a substituted imidazopyrazine. The imidazo[4,5-b]pyrazine core is a significant scaffold in medicinal chemistry, often explored for its potential as a kinase inhibitor and in other therapeutic areas. The introduction of a bromine atom and a methyl group is anticipated to modulate its physicochemical properties, including solubility.
Physicochemical Properties (Predicted and Inferred):
Based on the related compound 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine[1]
pKa
Not available
To be determined experimentally
LogP
Not available
To be determined experimentally
Note: The melting point is for a related pyridine analog and should be experimentally verified for the pyrazine compound.
The Theoretical Underpinnings of Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium.[2] For a crystalline solid like 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine, the dissolution process can be envisioned as a two-step process: the energy required to break the crystal lattice and the energy released upon solvation of the molecule by the solvent.
This equilibrium is influenced by several factors:
Physicochemical Properties of the Solute: Molecular size, shape, pKa, and the ability to form hydrogen bonds.
Physicochemical Properties of the Solvent: Polarity, hydrogen bonding capacity, and dielectric constant.
Temperature: The effect of temperature on solubility is governed by the enthalpy of solution.
Pressure: For solid-liquid systems, the effect of pressure is generally negligible.
A fundamental understanding of these principles is crucial for the rational selection of solvents and the interpretation of experimental solubility data.[3]
Experimental Design for Comprehensive Solubility Profiling
A systematic approach to determining the solubility of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine involves a multi-stage process, from solvent selection to data analysis.
Solvent Selection: A Rationale-Driven Approach
The choice of organic solvents should span a range of polarities and chemical functionalities to mimic various processing and formulation conditions.
Table of Recommended Solvents:
Solvent Class
Solvent
Polarity Index
Rationale
Protic
Methanol
5.1
Hydrogen bond donor/acceptor, polar
Ethanol
4.3
Hydrogen bond donor/acceptor, less polar than methanol
Isopropanol
3.9
Secondary alcohol, lower polarity
Aprotic Polar
Acetonitrile
5.8
Dipolar aprotic, common in HPLC
Acetone
5.1
Ketone, good solvating power
Dimethyl Sulfoxide (DMSO)
7.2
Highly polar, often used for initial stock solutions
N,N-Dimethylformamide (DMF)
6.4
High boiling point, good for less soluble compounds
Aprotic Non-Polar
Dichloromethane (DCM)
3.1
Chlorinated solvent, good for extraction
Ethyl Acetate
4.4
Ester, moderate polarity
Toluene
2.4
Aromatic, non-polar
Heptane
0.1
Aliphatic, very non-polar
Experimental Workflow
The following diagram illustrates the workflow for determining the equilibrium solubility of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Experimental Protocols
Safety Precautions
Always handle 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine and all organic solvents in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[4][5]
Consult the Safety Data Sheet (SDS) for 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine and each solvent before use. While a specific SDS for the target compound is not available, related compounds show warnings for skin and eye irritation, and acute toxicity.[6][7]
Equilibrium Solubility Determination by the Shake-Flask Method
This method measures the thermodynamic equilibrium solubility.
Materials:
6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine
Selected organic solvents (HPLC grade)
2 mL glass vials with screw caps
Analytical balance
Vortex mixer
Thermostatically controlled shaker/incubator
Syringes and 0.22 µm syringe filters (ensure compatibility with solvents)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
Preparation: Add an excess amount of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine to a pre-weighed 2 mL glass vial. An amount that ensures a solid phase remains at equilibrium is crucial.
Solvent Addition: Add a known volume (e.g., 1 mL) of the selected organic solvent to the vial.
Equilibration: Securely cap the vials and place them in a shaker-incubator set to the desired temperature (e.g., 25 °C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.[2]
Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the HPLC method.
Analysis: Analyze the diluted samples by a validated HPLC method to determine the concentration of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine.
HPLC Method for Quantification
A reverse-phase HPLC method is generally suitable for heterocyclic compounds.
Example HPLC Conditions (to be optimized):
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient: 10-90% B over 10 minutes
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection Wavelength: To be determined by UV-Vis scan (e.g., 254 nm)
Column Temperature: 30 °C
A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.
Data Analysis and Presentation
The solubility is calculated from the concentration determined by HPLC, taking into account the dilution factor.
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
The results should be presented in a clear and concise tabular format.
Table for Solubility Data of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine at 25 °C:
Solvent
Solubility (mg/mL)
Solubility (mol/L)
Classification
Methanol
Experimental Value
Calculated Value
e.g., Sparingly soluble
Ethanol
Experimental Value
Calculated Value
e.g., Slightly soluble
Acetonitrile
Experimental Value
Calculated Value
e.g., Soluble
...
...
...
...
Classification based on USP solubility definitions.
Advanced Characterization and Considerations
Temperature Effects: To build a more comprehensive profile, solubility experiments should be repeated at different temperatures (e.g., 5 °C, 37 °C). This allows for the calculation of thermodynamic parameters such as the enthalpy and entropy of solution.[8]
Polymorphism: The solid-state form of the compound can significantly impact solubility.[2] It is recommended to characterize the solid phase before and after the solubility experiment (e.g., by XRPD) to check for any polymorphic transformations.
Kinetic vs. Thermodynamic Solubility: The shake-flask method described provides thermodynamic solubility. For early-stage discovery, higher-throughput methods for determining kinetic solubility might be employed.[2]
Conclusion
This technical guide provides a comprehensive framework for the systematic determination of the solubility profile of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine in organic solvents. By adhering to the principles of experimental design, employing validated analytical methods, and carefully considering the underlying physical chemistry, researchers can generate high-quality, reliable data. This information is invaluable for guiding downstream activities in the drug development process, including formulation design, process chemistry, and toxicological studies. The protocols and methodologies outlined herein are designed to be robust and adaptable, providing a solid foundation for the physicochemical characterization of this and other novel chemical entities.
Navigating the Spectral Landscape of 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine: A Technical Guide to ¹H and ¹³C NMR Analysis
Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine. In the absence of directly publis...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine. In the absence of directly published experimental spectra for this specific compound, this document establishes a robust predictive framework. By leveraging spectral data from analogous structures, understanding substituent effects in heteroaromatic systems, and employing modern computational prediction methodologies, researchers and drug development professionals can confidently approach the structural elucidation of this and related molecules. This guide also outlines standardized experimental protocols for data acquisition, ensuring reproducibility and accuracy in the laboratory.
Introduction: The Challenge and the Strategy
The imidazo[4,5-b]pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific compound, 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine, presents a unique substitution pattern that is of interest in drug discovery programs. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination. However, a thorough search of the existing scientific literature reveals a conspicuous absence of published experimental ¹H and ¹³C NMR data for this exact molecule.
This guide addresses this knowledge gap by providing a detailed, predictive analysis. Our strategy is threefold:
Analysis of Analogous Structures: We will dissect the NMR spectra of simpler, structurally related compounds to understand the contributions of the core imidazo[4,5-b]pyrazine system and the individual effects of the methyl and bromo substituents.
Theoretical and Computational Foundation: We will delve into the principles of how substituents influence chemical shifts in heteroaromatic systems and introduce the power of computational chemistry in predicting NMR spectra with a high degree of accuracy.
Practical Experimental Guidance: We will provide detailed, field-proven protocols for the preparation of NMR samples and the acquisition of high-quality ¹H and ¹³C NMR data, applicable to this class of compounds.
Theoretical Framework for Spectral Prediction
The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In a complex heteroaromatic system like 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine, predicting these shifts requires a systematic approach.
Dissecting the Imidazo[4,5-b]pyrazine Core
The core structure is an electron-deficient system due to the presence of four nitrogen atoms. This generally leads to proton signals appearing in the downfield region of the ¹H NMR spectrum. The lone pair of electrons on the pyrrolic nitrogen of the imidazole ring participates in the aromatic system, influencing the electron density distribution.
Substituent Effects on Chemical Shifts
2-Methyl Group: The methyl group is an electron-donating group through an inductive effect. In the ¹H NMR spectrum, this will appear as a singlet, typically in the range of δ 2.5-2.7 ppm. Its presence will slightly shield the adjacent protons and carbons.
6-Bromo Group: Bromine exerts a dual effect: it is inductively electron-withdrawing but has electron-donating resonance effects due to its lone pairs. In heteroaromatic systems, the inductive effect often dominates, leading to a deshielding (downfield shift) of nearby protons and carbons. The carbon atom directly attached to the bromine will experience a significant downfield shift in the ¹³C NMR spectrum.
N-H Proton: The proton on the imidazole nitrogen is exchangeable and its chemical shift is highly dependent on the solvent, concentration, and temperature. It is often observed as a broad singlet in the downfield region (δ 10-14 ppm) and may not be observed at all in protic solvents due to rapid exchange.
Predicted ¹H and ¹³C NMR Spectral Data
Based on the analysis of substituent effects and data from analogous compounds like 2-methylpyrazine, we can predict the following spectral characteristics for 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
The molecule has two aromatic protons and a methyl group.
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
Notes
H-5
8.2 - 8.4
Singlet
-
Deshielded due to the adjacent pyrazine nitrogen and the bromo group.
H-7
8.0 - 8.2
Singlet
-
Influenced by the adjacent pyrazine nitrogen.
CH₃
2.6 - 2.8
Singlet
-
Typical range for a methyl group on an imidazole ring.
NH
12.0 - 14.0
Broad Singlet
-
Highly variable and may not be observed.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
Carbon
Predicted Chemical Shift (δ, ppm)
Notes
C-2
150 - 155
Attached to two nitrogen atoms and the methyl group.
C-3a
145 - 150
Bridgehead carbon.
C-5
135 - 140
Attached to a proton, influenced by the bromo group.
C-6
120 - 125
Directly attached to the bromine atom.
C-7
130 - 135
Attached to a proton.
C-7a
140 - 145
Bridgehead carbon.
CH₃
15 - 20
Methyl carbon.
The Power of Computational Prediction
In the absence of experimental data, computational methods have become an indispensable tool for predicting NMR spectra.[1][2] Techniques like Density Functional Theory (DFT) can calculate the magnetic shielding of each nucleus, which can then be converted into chemical shifts. Modern machine learning algorithms, trained on vast databases of experimental spectra, also offer rapid and increasingly accurate predictions.[3][4]
DFT-Based NMR Prediction Workflow
A common and effective approach involves the following steps:
Conformational Search: Identify the lowest energy conformer(s) of the molecule.
Geometry Optimization: Perform a high-level geometry optimization of the conformer(s).
NMR Calculation: Use the optimized geometry to calculate the isotropic shielding constants for each nucleus, often employing the Gauge-Including Atomic Orbital (GIAO) method.[2]
Chemical Shift Calculation: Convert the calculated shielding constants to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).
Experimental Protocols for NMR Data Acquisition
To obtain high-quality experimental data for 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine or related compounds, adherence to rigorous experimental protocols is essential.
Sample Preparation
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). For ¹H NMR, the solvent should not have signals that overlap with the analyte's signals.[5]
Concentration:
For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[6][7]
For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[6][7]
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate referencing of the chemical shifts (δ = 0.00 ppm).[6]
NMR Instrument Parameters
The following are general starting parameters for a 400 MHz spectrometer. These may need to be optimized for the specific instrument and sample.
¹H NMR Acquisition:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
Spectral Width: 16 ppm (centered around 6 ppm).
Acquisition Time: ~2-3 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 8-16 scans.
¹³C NMR Acquisition:
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
Spectral Width: 240 ppm (centered around 120 ppm).
Acquisition Time: ~1-2 seconds.
Relaxation Delay: 2 seconds.
Number of Scans: 1024 or more, depending on the concentration.
Conclusion
While experimental ¹H and ¹³C NMR data for 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine are not currently available in the public domain, a robust and scientifically sound analysis is still achievable. By understanding the fundamental principles of NMR spectroscopy, analyzing the spectral data of analogous structures, and leveraging the power of computational prediction tools, researchers can confidently predict, interpret, and validate the spectra of this and other novel compounds. The experimental protocols provided herein offer a standardized approach to generating high-quality data, which will be invaluable for the structural elucidation of new chemical entities in the field of drug discovery and development.
References
Smith, S. G., & Goodman, J. M. (2011). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 112(3), 1839–1862.
Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497–5509.
Guan, Y., Li, Y., & Zhang, J. (2021). Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network. Chemical Science, 12(36), 12036-12046.
Jonas, E., & Kuhn, S. (2019). Rapid prediction of 1H and 13C NMR chemical shifts with a deep neural network.
University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
LibreTexts. (2021). 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule.
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Magnetic Resonance in Chemistry, 45(10), 865-885.
Engineering the Imidazo[4,5-b]pyrazine Scaffold: Electronic Tuning, Steric Control, and Synthetic Methodologies
Executive Summary The imidazo[4,5-b]pyrazine heterocyclic scaffold represents a privileged structural motif in both medicinal chemistry and advanced materials science[1]. As an isostere of the 9H-purine ring system, it o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazo[4,5-b]pyrazine heterocyclic scaffold represents a privileged structural motif in both medicinal chemistry and advanced materials science[1]. As an isostere of the 9H-purine ring system, it offers a highly tunable platform for drug discovery, particularly in the development of kinase inhibitors and mitochondrial uncouplers[2]. Beyond biological applications, the unique electronic deficiency of the pyrazine ring, combined with precise steric manipulation, has rendered this scaffold invaluable in the design of phosphorescent transition-metal complexes for organic light-emitting diodes (OLEDs)[3]. This technical guide dissects the structure-property relationships of imidazo[4,5-b]pyrazines, provides quantitative biological data, and outlines self-validating synthetic protocols for their construction.
Electronic and Steric Properties: The Foundation of Reactivity
The chemical behavior and application potential of imidazo[4,5-b]pyrazines are fundamentally dictated by the interplay between the electron-deficient pyrazine core and the steric bulk of its substituents.
Electronic Deficiency and Reactivity
The pyrazine moiety contains two electronegative nitrogen atoms that exert a strong inductive and mesomeric electron-withdrawing effect[4]. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the bicyclic system. In the context of transition-metal catalysis, this electron deficiency is highly advantageous. During palladium-catalyzed amidation reactions, pyrazine substrates exhibit markedly faster oxidative addition rates compared to their pyridine analogs, allowing for milder reaction conditions and higher yields[4].
In photophysical applications, the electronic nature of the imidazo[4,5-b]pyrazine ring is exploited to tune metal-to-ligand charge transfer (MLCT) transitions. When coordinated to Iridium(III) to form carbene complexes, the electron-withdrawing core stabilizes the excited state, which is critical for achieving high-energy blue emission[5].
Steric Encumbrance and Regiocontrol
Steric tuning is primarily achieved via substitution at the N1 or N3 positions of the imidazole ring. The choice of substituent dictates both synthetic regioselectivity and the functional performance of the final molecule.
Material Science: The introduction of bulky groups, such as 2,6-dimethylphenyl, creates significant steric encumbrance. This bulk prevents electronic delocalization between the substituent and the carbene core, slightly reducing the bandgap to achieve genuine blue emission. Furthermore, it suppresses detrimental dopant-host interactions in OLED matrices, preventing aggregation-induced quenching[3].
Medicinal Chemistry: In drug design, steric bulk at the N1 position controls the spatial orientation of the scaffold within the ATP-binding pockets of kinases. This precise steric fit is responsible for the high target selectivity observed in novel anticancer agents[6].
Caption: Impact of electronic and steric properties on medicinal and material science applications.
Medicinal Chemistry and Biological Applications
Due to its structural resemblance to purines, the 2-phenyl-1H-imidazo[4,5-b]pyrazine scaffold has been extensively optimized for oncology and metabolic targets[2][6].
Kinase Inhibition in Oncology
Aberrant kinase signaling is a primary driver of tumor proliferation. Imidazo[4,5-b]pyrazine derivatives have demonstrated profound efficacy in inhibiting several critical oncogenic pathways:
c-Met Inhibition: Overactivation of the c-Met pathway leads to aggressive metastasis. Optimized derivatives act as potent ATP-competitive inhibitors of c-Met, demonstrating nanomolar efficacy in both enzymatic and cellular assays[6].
Aurora Kinases: Essential for regulating mitosis, Aurora kinases (A, B, and C) are frequently overexpressed in malignancies. Dual FLT3/Aurora kinase inhibitors based on this scaffold disrupt mitotic spindle formation, leading to cancer cell apoptosis[6].
NTRK Inhibition: Neurotrophic tyrosine receptor kinase (NTRK) fusions are critical oncogenic drivers. Imidazo[4,5-b]pyrazines exhibit sub-nanomolar potency against TRK isoforms A, B, and C[6].
Mitochondrial Uncoupling
Beyond oncology, modifying the scaffold via the conversion of oxadiazolo[3,4-b]pyrazines yields potent mitochondrial uncouplers. These compounds increase cellular oxygen consumption rates by dissipating the proton gradient across the inner mitochondrial membrane, presenting a novel therapeutic avenue for metabolic disorders[2].
Quantitative Biological Activity Data
The following table summarizes the binding affinities and inhibitory concentrations of key imidazo[4,5-b]pyrazine derivatives across various biological targets[6].
Target
Compound Type / Derivative
IC₅₀ / K_d Value
Primary Biological Effect
c-Met
Compound 1D-2
Enzymatic: 1.45 nMCellular: 24.7 nM
Suppresses tumor development and metastasis
Aurora-A
Dual FLT3/Aurora Inhibitor
K_d: 7.5 nM
Disrupts mitosis in cancer cells
Aurora-B
Dual FLT3/Aurora Inhibitor
K_d: 48 nM
Disrupts mitosis in cancer cells
NTRK (TrkA/B/C)
Imidazo[4,5-b]pyrazine series
IC₅₀: 0.22 nM – 7.68 nM
Inhibits oncogenic driver fusions
Synthetic Methodologies and Experimental Protocols
The construction of the imidazo[4,5-b]pyrazine core requires precise control over regioselectivity. Below are two self-validating, step-by-step protocols detailing the most robust methods for synthesizing these scaffolds.
Protocol 1: Palladium-Catalyzed Amidation and In Situ Cyclization
This method addresses the historical challenge of achieving regioselective substitution at the N1 position[4].
Causality & Logic: The success of this single-vessel reaction relies on the catalyst-ligand system. The bulky ligand Me₄tBu-XPhos creates a sterically crowded environment around the Palladium center, which accelerates the reductive elimination step and forces regioselectivity. The electron-deficient pyrazine ring facilitates rapid oxidative addition. tert-Butanol is utilized as the solvent because its steric bulk prevents it from acting as a competing nucleophile, while its high boiling point supports the thermal requirements for in situ dehydration and cyclization[4].
Step-by-Step Workflow:
Preparation: To an oven-dried reaction vessel, add the 2-chloro-3-amino-pyrazine precursor (1.0 equiv.), the desired primary amide (1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv.), and Me₄tBu-XPhos (0.12 equiv.)[7].
Atmosphere Control: Evacuate and backfill the vessel with argon three times. Self-Validation: This step is critical; oxygen or moisture will irreversibly oxidize the Pd(0) catalyst, leading to complete reaction failure[7].
Solvent & Base Addition: Add anhydrous tert-butanol followed by potassium phosphate (K₃PO₄, 2.5 equiv.)[7].
Reaction: Seal the vessel and heat the mixture to reflux with vigorous stirring[7].
Monitoring & Workup: Monitor the reaction progress via LC-MS. Upon full consumption of the starting material, cool to room temperature. Dilute with ethyl acetate and water, separate the organic layer, and extract the aqueous layer[7].
Purification: Purify the concentrated organic crude via silica gel column chromatography to isolate the N1-substituted imidazo[4,5-b]pyrazine[7].
Protocol 2: Fe-Mediated Reductive Cyclization
This protocol is highly effective for synthesizing 2-trifluoromethyl-imidazo[4,5-b]pyrazines from oxadiazolo[3,4-b]pyrazine precursors[2][7].
Causality & Logic: Iron powder acts as a mild, chemoselective reducing agent that cleaves the oxadiazole ring to generate a highly reactive 1,2-diaminopyrazine intermediate in situ. Yb(OTf)₃ is employed as a hard Lewis acid to activate the carbonyl carbon of the electrophile (e.g., ethyl trifluoroacetate), ensuring that the subsequent cyclization outpaces any potential decomposition or side reactions of the transient diamine[2].
Step-by-Step Workflow:
Preparation: To a heavy-walled reaction tube, add the [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine starting material (1.0 equiv., 0.1 mmol), iron powder (10 equiv.), and Yb(OTf)₃ (0.1 equiv.)[7].
Reagent Addition: Add acetic acid (0.2 M), which serves as both the solvent and a proton source for the reduction, followed by ethyl trifluoroacetate (10 equiv.) as the electrophile[7].
Reaction: Seal the tube securely and heat the heterogeneous mixture to 95 °C for 4 hours[7].
Monitoring & Workup: Monitor via TLC. Once complete, cool the vessel to room temperature[7].
Filtration: Filter the crude mixture through a tightly packed pad of celite to remove the unreacted iron powder and insoluble iron salts. Wash the filter cake thoroughly with ethyl acetate[7].
Isolation: Concentrate the filtrate under reduced pressure to yield the target 2-trifluoromethyl-imidazo[4,5-b]pyrazine[7].
Caption: Synthetic pathways for imidazo[4,5-b]pyrazine via Pd-catalysis and Fe-mediated reduction.
Conclusion
The imidazo[4,5-b]pyrazine scaffold is a masterpiece of heterocyclic chemistry, where subtle alterations in electronic and steric properties yield vastly different functional outcomes. Whether optimizing the spatial geometry for kinase ATP-binding pockets or tuning the MLCT bandgap for blue-emitting OLEDs, a deep mechanistic understanding of its synthesis—such as Pd-catalyzed amidation and Fe-mediated reductive cyclization—is essential for modern researchers and drug development professionals.
References
Optimizing reaction conditions for the synthesis of imidazo[4,5-b]pyrazine derivatives - Benchchem - 7
Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles - Organic Chemistry Portal - 4
The Biological Frontier of 2-Phenyl-1h-imidazo[4,5-b]pyrazine: A Technical Review of Its Diverse Activities - Benchchem - 6
CAS 273-94-9: 2H-imidazo[4,5-b]pyrazine - CymitQuimica -1
Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers - PMC - 2
Regioselective Syntheses of Imidazo[4,5-b]pyrazin-2-ylidene-Based Chelates and Blue Emissive Iridium(III) Phosphors for Solution-Processed OLEDs - ACS Publications - 5
Peripheral engineering of Ir(III) emitters with imidazo[4,5-b]pyrazin-2-ylidene cyclometalates for blue organic light emitting diodes - RSC Publishing - 3
Step-by-step synthesis route for 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine
Application Note: Step-by-Step Synthesis Route for 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine Executive Summary & Scientific Rationale The imidazo[4,5-b]pyrazine scaffold is a highly privileged pharmacophore in modern dr...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Step-by-Step Synthesis Route for 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine
Executive Summary & Scientific Rationale
The imidazo[4,5-b]pyrazine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a core motif in the design of kinase inhibitors (e.g., DYRK/CLK inhibitors)[1] and allosteric modulators (e.g., SHP2 inhibitors)[2]. The introduction of a bromine atom at the C6 position provides a critical synthetic handle for downstream palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), enabling rapid diversification of the core structure.
This application note details a robust, scalable, and high-yielding protocol for the synthesis of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine (CAS: 91225-42-2) starting from commercially available 5-bromopyrazine-2,3-diamine.
Mechanistic Causality:
The synthesis relies on the dehydrative condensation of an ortho-diamine with an orthoester. While traditional methods often employ acetic anhydride or acetyl chloride[3], these reagents can lead to over-acylation (di-acylated intermediates) that require harsh basic hydrolysis to drive ring closure. By utilizing triethyl orthoacetate (TEOA) under mildly acidic conditions, the reaction proceeds cleanly via a transient orthoamide intermediate. This intermediate undergoes rapid intramolecular cyclization and elimination of ethanol to furnish the thermodynamically stable fused imidazole ring, minimizing side products and simplifying downstream purification.
Mechanistic workflow for synthesizing 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine.
Materials and Reagents
To ensure reproducibility, verify the purity of the starting materials prior to use.
Table 1: Reagent Quantities and Specifications
Reagent
MW ( g/mol )
Equivalents
Amount
Role
5-Bromopyrazine-2,3-diamine
189.01
1.0
5.00 g (26.4 mmol)
Starting Material
Triethyl orthoacetate (TEOA)
162.23
3.0
14.5 mL (79.2 mmol)
Reactant / Carbon source
Glacial Acetic Acid
60.05
0.2
0.30 mL (5.2 mmol)
Acid Catalyst
Toluene
92.14
N/A
50 mL
Solvent
Ethyl Acetate / Hexanes
N/A
N/A
As needed
Extraction & Purification
Step-by-Step Experimental Protocol
Note: Conduct all operations in a well-ventilated fume hood. 5-bromopyrazine-2,3-diamine is a known skin and eye irritant.
Phase 1: Reaction Setup
To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromopyrazine-2,3-diamine (5.00 g, 26.4 mmol).
Suspend the diamine in anhydrous toluene (50 mL).
Expert Insight: Toluene is chosen as the solvent because its boiling point (110 °C) allows for optimal heating, while enabling the azeotropic removal of the ethanol byproduct to drive the equilibrium toward the cyclized product.
Add triethyl orthoacetate (14.5 mL, 79.2 mmol) followed by glacial acetic acid (0.30 mL, 5.2 mmol) via syringe.
Phase 2: Heating and Cyclization
4. Attach a reflux condenser (optionally fitted with a Dean-Stark trap to collect ethanol) and heat the reaction mixture to 100–105 °C in an oil bath.
5. Stir the mixture vigorously for 4 to 6 hours. The initial suspension will gradually transition into a homogeneous dark solution as the starting material is consumed.
6. Self-Validation Check: Monitor the reaction progress via TLC (eluent: 10% MeOH in DCM) and LC-MS. The starting material (
Rf
~0.3) should disappear, replaced by a new dominant spot (
Rf
~0.45) corresponding to the desired product.
Phase 3: Workup and Isolation
7. Once complete, cool the reaction mixture to room temperature.
8. Concentrate the mixture under reduced pressure (rotary evaporator) to remove toluene, unreacted TEOA, and acetic acid.
9. Dilute the resulting crude residue with saturated aqueous
NaHCO3
(50 mL) to neutralize any remaining acid, and extract with Ethyl Acetate (3 × 50 mL).
10. Wash the combined organic layers with brine (50 mL), dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo to afford a tan/brown solid.
Phase 4: Purification
11. Dry-load the crude material onto silica gel.
12. Purify via flash column chromatography using a gradient of 0–50% Ethyl Acetate in Hexanes. Alternatively, a gradient of 0–15% MeOH in DCM can be utilized[1].
13. Combine the pure fractions and concentrate to yield 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine as a tan solid.
Analytical Characterization
To ensure trustworthiness and a self-validating system, verify the synthesized compound against the following expected analytical parameters[1]:
Table 2: Analytical Data Summary
Analytical Method
Expected Result
LC-MS (ESI+)
[M+H]+
= 213.0 and 215.0 (1:1 ratio, indicative of a single bromine atom isotope pattern).
1
H NMR (DMSO-
d6
, 400 MHz)
δ
12.83 (br s, 1H, NH), 8.43 (s, 1H, Pyrazine-H), 2.53 (s, 3H,
−CH3
). Note: The NH proton may exchange or broaden depending on sample concentration and water content.
TLC (10% MeOH / DCM)
Rf≈
0.45 – 0.50 (Highly UV active at 254 nm).
Process Optimization & Troubleshooting
If deviations in yield or purity occur, consult the matrix below to identify root causes and implement corrective actions.
Table 3: Troubleshooting Common Synthetic Issues
Issue
Root Cause
Solution / Optimization
Incomplete Conversion
Insufficient removal of the ethanol byproduct.
Equip the flask with a Dean-Stark trap to actively remove ethanol, driving the thermodynamic equilibrium forward.
Formation of Di-acylated Impurities
Use of highly reactive acylating agents (e.g.,
Ac2O
) instead of TEOA.
Stick to TEOA. If
Ac2O
must be used[3], follow up with a mild basic hydrolysis step (e.g.,
K2CO3
in MeOH) to force ring closure.
Poor Recovery during Workup
High aqueous solubility of the protonated product at low pH.
Ensure the aqueous phase is strictly neutralized (pH ~7-8) with
NaHCO3
before extraction to keep the product in its free-base form.
References
Small molecule inhibitors of dyrk/clk and uses thereof. US Patent US20220041590A1. Google Patents.1
Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. PMC (2023). National Institutes of Health. 2
Heterocyclic amplifiers of phleomycin. III. 5-Substituted 1H-Imidazo[4,5-b]pyrazines and 6-substituted Pyrazino[2,3-b]pyrazines. Australian Journal of Chemistry (1984) 37 (5): 1057–1064. CSIRO Publishing.3
Topic: Suzuki-Miyaura Cross-Coupling Protocols Using 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine
An Application Guide and Protocol Abstract This document provides a detailed guide for the successful execution of the Suzuki-Miyaura cross-coupling reaction using 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine as the electr...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide and Protocol
Abstract
This document provides a detailed guide for the successful execution of the Suzuki-Miyaura cross-coupling reaction using 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine as the electrophilic partner. The imidazo[4,5-b]pyrazine core is a significant scaffold in medicinal chemistry, often appearing in kinase inhibitors and other biologically active molecules.[1] This guide, intended for researchers in synthetic and medicinal chemistry, moves beyond a simple recitation of steps to explain the critical parameters and mechanistic considerations necessary for high-yield synthesis. We will address common challenges associated with nitrogen-rich heterocyclic substrates, including catalyst inhibition and competitive side reactions, and provide robust, optimized protocols and troubleshooting strategies.
Mechanistic Insights & Strategic Considerations
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its reliability in forming C-C bonds.[2] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] However, the unique electronic and structural properties of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine demand special consideration.
The Catalytic Cycle
The reaction is understood to proceed via three primary steps: oxidative addition, transmetalation, and reductive elimination. The palladium(0) catalyst is the active species that initiates the cycle.
Caption: A generalized workflow for the Suzuki-Miyaura coupling protocol.
Catalyst System: Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos). Air-stable pre-catalysts (e.g., SPhos-Pd-G3) are highly recommended for convenience and reproducibility.
Base: Anhydrous K₃PO₄ or Cs₂CO₃.
Solvent: Anhydrous, degassed 1,4-dioxane and deionized water.
Equipment: Schlenk flask or reaction vial with a screw cap and septum, magnetic stirrer and hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for workup and purification.
Detailed Step-by-Step Protocol
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine (1.0 equiv).
Reagent Addition: Add the arylboronic acid (1.2–1.5 equiv) and the base (K₃PO₄, 2.0–3.0 equiv).
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5.0 mol%). If using a pre-catalyst, add it directly (2.5–5.0 mol%).
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.
[4]5. Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 5:1, to achieve a concentration of ~0.1 M with respect to the starting bromide) via syringe.
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80–110 °C. Stir vigorously for the required time (typically 4–24 hours). Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate or dichloromethane and water. Separate the organic layer, and wash it with water and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Optimization and Data
The optimal conditions can vary based on the electronic and steric properties of the boronic acid coupling partner. The following table provides a starting point for optimization based on literature precedents for similar nitrogen-rich heterocycles.
[4][5][6]
Entry
Catalyst (mol%)
Ligand (mol%)
Base (equiv)
Solvent System
Temp (°C)
Typical Outcome
1
Pd(OAc)₂ (5)
SPhos (10)
K₃PO₄ (2.5)
Dioxane/H₂O (5:1)
100
Good to excellent yields for electron-neutral and electron-rich arylboronic acids.
2
Pd₂(dba)₃ (2.5)
XPhos (5)
Cs₂CO₃ (2.0)
Dioxane/H₂O (10:1)
110
Effective for sterically hindered or electron-deficient arylboronic acids.
3
SPhos-Pd-G3 (5)
-
K₃PO₄ (3.0)
DME/H₂O (4:1)
90
Convenient and reproducible; good for a broad range of substrates.
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 100 | "Classical" conditions; may result in lower yields and more debromination. |
1. Ensure thorough degassing; use a fresh catalyst or an air-stable pre-catalyst.2. Check the purity of starting materials; boronic acids can degrade on storage.<[4]br>3. Increase temperature in 10 °C increments.
Significant Debromination
1. Base is too strong.2. Catalyst system is not optimal.3. Reaction temperature is too high.
1. Switch to a milder base (e.g., from Cs₂CO₃ to K₃PO₄ or KF).<[4]br>2. Screen different ligands (e.g., switch from PPh₃ to a biaryl phosphine like SPhos).3. Attempt the reaction at a lower temperature for a longer duration.
Formation of Boronic Acid Homo-coupling Product
Oxygen present in the reaction mixture.
Improve the degassing procedure (evacuate/backfill cycle or sparging the solvent with inert gas).
Incomplete Reaction / Stalling
1. Poor solubility of an intermediate.2. Catalyst deactivation over time.
1. Try a different solvent system (e.g., DMF, DME).<[7]br>2. Add a second portion of the catalyst after the reaction has stalled.
Conclusion
The Suzuki-Miyaura cross-coupling of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine is a highly effective method for generating molecular diversity from a privileged heterocyclic core. Success hinges on a rational approach to reaction design, specifically the use of modern palladium catalysts with bulky, electron-rich ligands and the selection of an appropriately mild base to disfavor common side reactions. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to efficiently synthesize novel derivatives for applications in drug discovery and materials science.
References
Google. (n.d.). Current time information in Pasuruan, ID.
Morin, S., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation.
Morin, S., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
Morin, S., et al. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. PubMed.
Morin, S., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT.
Unknown Author. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Source Not Available.
BenchChem. (n.d.). Preventing debromination in Suzuki coupling of bromo-imidazoles.
Thansault, C., et al. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters.
Walker, S. D., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
Sagar, R., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
Köhler, K., et al. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
Molander, G. A., & Ito, T. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry.
Sedić, M., et al. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC.
Wikipedia. (n.d.). Suzuki reaction.
Niebler, J., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. PMC.
Da-Ano, R., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Source Not Available.
Yutilov, Y. M., & Svertilova, I. A. (n.d.). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate.
Unknown Author. (n.d.). Screening of reaction conditions for the Suzuki-Miyaura cross-coupling...
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
Liu, C., et al. (n.d.). (PDF) Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl-pyrazines via a cascade process. ResearchGate.
BenchChem. (n.d.). Synthesis of 2-aryl-1H-imidazo[4,5-b]phenazine Compounds: An Application Note and Protocol.
Zhang, Y., et al. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. PubMed.
Reddit. (2024). Failed suzuki coupling, any suggenstions?.
Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC.
Application Note: Site-Selective C-6 Functionalization of 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine
Executive Summary The imidazo[4,5-b]pyrazine core is a highly privileged purine isostere utilized extensively in medicinal chemistry to develop kinase inhibitors, adenosine receptor antagonists, and mitochondrial uncoupl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazo[4,5-b]pyrazine core is a highly privileged purine isostere utilized extensively in medicinal chemistry to develop kinase inhibitors, adenosine receptor antagonists, and mitochondrial uncouplers [1][5]. Among its derivatives, 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine serves as a critical building block, offering a highly reactive vector at the C-6 position for late-stage diversification.
This application note provides drug development professionals with a rigorous, mechanistically grounded guide to functionalizing the C-6 position via Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig reactions). By addressing the causality of common failure modes—specifically off-target debromination—this guide establishes self-validating protocols to ensure high-yield, reproducible library synthesis.
Mechanistic Insights: Navigating the Pyrazine Core
The Reactivity Profile of the C-6 Halogen
The C-6 position of the imidazo[4,5-b]pyrazine system is highly electron-deficient due to the inductive and mesomeric electron-withdrawing effects of the adjacent pyrazine nitrogen atoms. This electronic landscape drastically lowers the activation energy required for the oxidative addition of Pd(0) into the C–Br bond [4]. Consequently, oxidative addition is rarely the rate-limiting step in these transformations.
The Debromination Dilemma (Causality & Mitigation)
The most prevalent mode of failure when functionalizing 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine is hydrodehalogenation (debromination) , which yields the undesired 2-methyl-1H-imidazo[4,5-b]pyrazine byproduct (M+H = 135 m/z) [2].
Causality: Because the pyrazine core is electron-deficient, the resulting Pd(II) oxidative adduct is highly electrophilic. If transmetalation (in Suzuki couplings) or amine coordination (in Buchwald couplings) is sluggish, the Pd(II) intermediate becomes susceptible to attack by metal alkoxides or hydroxides present in the base. This leads to the formation of a palladium-alkoxo intermediate, which readily undergoes
β
-hydride elimination or direct hydride transfer from the solvent, irreversibly reducing the substrate [2][3].
Mitigation Strategy:
Base Selection: Replacing strong, oxygen-centric bases (e.g.,
K2CO3
,
NaOH
) with mild fluoride sources (e.g.,
CsF
) prevents the formation of the hydride-donating palladium-alkoxo species [3]. Fluoride facilitates transmetalation via a highly reactive fluoropalladium intermediate without acting as a hydride source.
Ligand Architecture: Utilizing bidentate ligands with large bite angles (e.g., Xantphos, A-taPhos) enforces a strict cis-geometry at the Pd(II) center. This spatial constraint drastically accelerates the reductive elimination step, allowing the productive catalytic cycle to outcompete the off-target degradation pathway [4].
Pathway & Workflow Visualization
The following logical workflow illustrates the catalytic divergence at the Pd(II) intermediate and the strategic interventions required to favor productive C-6 functionalization.
Caption: Workflow for optimizing C-6 cross-coupling and mitigating debromination.
Quantitative Optimization Data
The table below summarizes the empirical impact of catalyst, ligand, and base selection on the product distribution during the Suzuki-Miyaura C-6 arylation of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine with phenylboronic acid [2][3].
Entry
Catalyst / Ligand System
Base
Solvent System
Target Yield (%)
Debromination (%)
1
Pd(PPh3)4
(5 mol%)
Na2CO3
(2.0 eq)
1,4-Dioxane/H₂O
45%
35%
2
Pd(dppf)Cl2
(5 mol%)
K3PO4
(2.0 eq)
Toluene/H₂O
60%
20%
3
Pd(OAc)2
/ XPhos (5 mol%)
K2CO3
(2.0 eq)
DMF
55%
25%
4
(A−taPhos)2PdCl2
(5 mol%)
CsF
(3.0 eq)
DME/H₂O (4:1)
92%
< 2%
Note: Entry 4 represents the optimized conditions, demonstrating the synergistic effect of a sterically demanding ligand and a non-oxygenated base in suppressing hydride transfer.
Preparation & Degassing: Add 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine, arylboronic acid, and
CsF
to an oven-dried 20 mL microwave vial equipped with a magnetic stir bar. Add the DME/
H2O
solvent mixture.
Atmosphere Control (Critical): Sparge the suspension with Argon gas for exactly 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligands and the premature deactivation of the Pd(0) species.
Catalyst Addition: Quickly add
(A−taPhos)2PdCl2
under a positive stream of Argon. Seal the vial with a crimp cap.
Reaction Execution: Heat the reaction mixture to 100 °C in an oil bath or microwave reactor for 2 hours.
Self-Validation Check (IPC): At t = 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of MeCN, and analyze via LC-MS.
Validation Criteria: The starting material mass (M+H = 213/215 m/z) must be completely consumed.
Failure Mode Check: If the des-bromo mass (M+H = 135 m/z) exceeds 5% relative abundance, the system is experiencing premature reduction. Corrective action for future runs: Verify the integrity of the inert atmosphere and ensure the
CsF
is strictly anhydrous prior to addition.
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over
Na2SO4
, filter, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH gradient).
Protocol B: Buchwald-Hartwig C-6 Amination
For the installation of C-N bonds at the C-6 position, Xantphos is utilized to enforce the necessary geometry for rapid reductive elimination [4].
Reagent Assembly: In a nitrogen-filled glovebox, charge a reaction vial with 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine,
Pd2(dba)3
, Xantphos, and
NaOtBu
.
Solvent & Amine Addition: Remove the sealed vial from the glovebox. Inject anhydrous, degassed 1,4-dioxane followed by the amine via syringe.
Reaction Execution: Stir the mixture at 90 °C for 4–6 hours. Causality: The imidazo[4,5-b]pyrazine core contains an acidic N-H proton (pKa ~9).
NaOtBu
will deprotonate this position, forming an insoluble sodium salt intermediate. Vigorous stirring at elevated temperatures is required to maintain mass transfer and drive the catalytic cycle.
Self-Validation Check (IPC): Monitor via TLC (10% MeOH in DCM) and LC-MS.
Validation Criteria: Look for the disappearance of the starting material and the emergence of the highly fluorescent product spot under 254 nm and 365 nm UV light.
Workup: Quench the reaction with saturated aqueous
NH4Cl
(to reprotonate the imidazole ring) and extract with EtOAc (3 × 10 mL). Dry, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.
References
Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers
Source: NIH / PMC
URL
preventing debromination in Suzuki coupling of bromo-imidazoles
Source: Benchchem
URL
A rapid, efficient, and facile synthesis of an assortment of C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation
Source: Chinese Chemical Society
URL
Optimizing reaction conditions for the synthesis of imidazo[4,5-b]pyrazine derivatives
Source: Benchchem
URL
Pyrazine Derivatives Useful as Adenosine Receptor Antagonists (US20090042891A1)
Technical Notes & Optimization
Troubleshooting
Improving reaction yield in the synthesis of 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine
Technical Support Center: Synthesis of 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine Welcome to the technical support center for the synthesis of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine. This guide is designed for resear...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine
Welcome to the technical support center for the synthesis of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The imidazo[4,5-b]pyrazine core is a privileged scaffold in medicinal chemistry, appearing in molecules with a wide range of biological activities, including kinase inhibition.[1] Achieving an efficient and reproducible synthesis is therefore a critical step in many research programs.
This document moves beyond a simple recitation of steps, delving into the chemical principles behind the protocols and providing a logical framework for problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine?
A1: The most established route is a two-step process. It begins with the synthesis of the key intermediate, 5-bromo-2,3-diaminopyrazine, which is then cyclized with an acetic acid equivalent to form the final product. This approach provides a convergent and generally reliable pathway to the target molecule.
Q2: What are the most critical factors that influence the overall yield of this synthesis?
A2: The two most critical factors are:
Purity and Stability of the Intermediate: The precursor, 5-bromo-2,3-diaminopyrazine, is an electron-rich diamine. These compounds can be sensitive to air and light, and impurities can significantly hinder the subsequent cyclization step. Careful purification and handling are paramount.[2]
Cyclization Conditions: The choice of cyclizing agent, reaction temperature, and time for the imidazole ring formation are crucial. Overly harsh conditions can lead to decomposition or side-product formation, while conditions that are too mild will result in an incomplete reaction.
Q3: Can I use a palladium-catalyzed cross-coupling approach to build the imidazo[4,5-b]pyrazine core?
A3: Yes, palladium-catalyzed methods are a powerful alternative for synthesizing substituted imidazo[4,5-b]pyrazines.[3] This typically involves the coupling of a 2-chloro-3-aminopyrazine with a primary amide, followed by an in-situ cyclization.[3][4] While highly effective for installing various substituents at the N1 and C2 positions, for the specific synthesis of the 2-methyl derivative, the classical condensation of the diamine is often more direct and cost-effective.
Visualizing the Synthetic Pathway
The overall synthesis can be visualized as a two-stage process, starting from the reduction of a nitro-aminopyrazine precursor.
Overcoming low aqueous solubility of 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine in biological assays
Troubleshooting Guide for 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine in Biological Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and dru...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Guide for 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine in Biological Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the notoriously poor aqueous solubility of brominated imidazopyrazine derivatives. This guide bypasses generic advice to provide mechanistic causality, self-validating protocols, and quantitative benchmarks.
Section 1: Mechanistic FAQs & Root Cause Analysis
Q: Why is 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine causing erratic dose-response curves in my assays?A: The root cause of your erratic data is likely 1[1]. The compound2[2] possesses a planar, fused bicyclic heteroaromatic core that promotes strong intermolecular π-π stacking, resulting in an exceptionally high crystal lattice energy. Furthermore, 3 of imidazopyrazines[3]. The addition of a heavy, polarizable bromine atom at the 6-position significantly increases the molecule's lipophilicity, while the 2-methyl group adds to the hydrophobic surface area.
When diluted from a DMSO stock into an aqueous buffer, the local solvent polarity shifts drastically. Unable to form strong hydrogen bonds with water, the4 (typically 30 nm to 1000 nm in diameter) to minimize water contact[4]. These unspecific aggregates can bind to assay proteins, causing local denaturation, apparent inhibition, and highly erratic assay readouts[4].
Section 2: Diagnostic Workflow
Before altering your assay buffer, use the following logical workflow to diagnose where the solubility failure is occurring.
Fig 1: Diagnostic workflow for troubleshooting imidazopyrazine solubility in biological assays.
Section 3: Validated Solubilization Protocols
To overcome the high lattice energy and hydrophobicity of 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine, we must disrupt the solid-state interactions or shield the hydrophobic surface. Below are two self-validating protocols designed to ensure absolute compound solubility prior to biological testing.
Protocol A: Optimized Co-Solvent System (DMSO/PEG3350)
While hydrophobic compounds are routinely5[5], direct dilution into aqueous buffers often fails due to dielectric shock. Using a secondary polymeric co-solvent like PEG3350 lowers the dielectric constant of the solution more gently than water alone, preventing rapid precipitation[5].
Step-by-Step Methodology:
Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Sonicate in a water bath at 37°C for 10 minutes to ensure complete disruption of the crystal lattice.
Intermediate Dilution: Dilute the primary stock 1:10 into a secondary co-solvent mixture (e.g., 20% PEG3350 in water)[5]. This acts as a thermodynamic bridge.
Assay Integration: Slowly add the intermediate stock dropwise to the vigorously stirred final aqueous assay buffer.
Validation Step (Critical): Centrifuge an aliquot of the final buffer at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or LC-MS. If the concentration matches your nominal dose, the compound is fully solubilized.
Caution: Ensure the 1 to prevent solvent-induced cytotoxicity[1].
Protocol B: Host-Guest Complexation with HP-β-CD
When co-solvents fail or cause toxicity, 6[6]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that perfectly encapsulates the lipophilic brominated imidazopyrazine core via van der Waals interactions, while its hydrophilic exterior maintains aqueous solubility.
Step-by-Step Methodology:
Phase Preparation:1 (e.g., 0, 5, 10, 15, 20 mM) in your specific assay buffer[1].
Equilibration: Add an excess amount of 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine powder to each cyclodextrin solution. Ensure a solid excess is visible at the bottom of the tube[1].
Incubation: Seal the tubes and incubate on an orbital shaker at 25°C or 37°C for 48 hours to reach thermodynamic equilibrium.
Filtration: Allow undissolved material to settle, then 1[1].
Validation Step (Critical): Quantify the dissolved compound via HPLC to generate a phase solubility diagram[6]. Select the lowest HP-β-CD concentration that achieves your required assay dose to avoid stripping lipids from cell membranes during the assay.
Section 4: Quantitative Data Comparison
Use the table below to select the appropriate solubilization vehicle based on your specific assay constraints.
Technical Support Center: Troubleshooting Debromination in 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine Catalysis
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with the unwanted debromination (protodehalogenation) of 6-brom...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with the unwanted debromination (protodehalogenation) of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine during palladium-catalyzed cross-coupling reactions.
By understanding the mechanistic causality behind this side reaction, you can systematically optimize your catalytic cycles to favor carbon-carbon or carbon-heteroatom bond formation over substrate degradation.
Part 1: Root Cause Analysis & FAQs
Q1: Why does 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine undergo extensive debromination compared to standard aryl bromides?A1: The imidazo[4,5-b]pyrazine core is a highly electron-deficient, nitrogen-rich heteroaromatic system. While this electron deficiency accelerates the initial oxidative addition of Palladium(0) into the C–Br bond, it also renders the resulting Pd(II)-aryl intermediate highly electrophilic. This polarization makes the intermediate exceptionally susceptible to unproductive β-hydride elimination pathways or direct protonation, leading to the rapid formation of a Pd(II)-hydride species that reductively eliminates to yield the debrominated heteroarene[1].
Q2: How does the choice of base influence the protodehalogenation side reaction?A2: The base is often the primary source of the hydride that causes debromination. Bases with abstractable β-hydrogens, such as alkoxides (e.g., NaOtBu, NaOEt) or aliphatic amines, can coordinate to the electrophilic Pd(II) center and act as direct hydride donors[2]. To prevent this, you must switch to rigorously anhydrous, non-nucleophilic inorganic bases. Finely milled potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are highly recommended, as they facilitate the necessary transmetalation step without providing a hydride source.
Q3: Can the solvent choice mitigate this issue?A3: Absolutely. Protic solvents (like ethanol or isopropanol) or solvents prone to thermal decomposition under basic conditions (like DMF) can donate protons or hydrides to the catalytic cycle, exacerbating protodehalogenation[3]. Switching to rigorously anhydrous, aprotic solvents like 1,4-dioxane or toluene drastically reduces this side reaction. If water is required to activate a boronic acid species, it should be added in strictly controlled, stoichiometric amounts rather than as a bulk co-solvent.
Q4: What ligands are best suited to suppress this side reaction?A4: Protodehalogenation competes kinetically with transmetalation and reductive elimination. To outcompete the side reaction, you must accelerate the desired pathway. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) or specialized oxaphosphole ligands (like AntPhos) increase the steric strain around the Pd center, forcing a rapid, product-forming reductive elimination[1]. Additionally, specialized pre-catalysts like (A-taphos)₂PdCl₂ have shown exceptional efficacy in suppressing side products during the cross-coupling of imidazopyrazines[4].
Part 2: Mechanistic & Troubleshooting Visualizations
To effectively troubleshoot, it is critical to visualize the divergence point in the catalytic cycle where the reaction fails.
Mechanistic divergence between desired cross-coupling and unwanted protodehalogenation.
Troubleshooting logic tree for mitigating debromination in imidazopyrazine catalysis.
Part 3: Quantitative Data & Condition Optimization
The following table summarizes the causal relationship between reaction conditions and the ratio of cross-coupled product to debrominated side-product. Note how the elimination of hydride sources (alkoxides, alcohols) and the introduction of bulky ligands drastically shifts the reaction vector.
Catalyst / Ligand System
Base
Solvent System
Temp (°C)
Cross-Coupling Yield (%)
Debromination Yield (%)
Pd(PPh₃)₄
NaOtBu
EtOH / H₂O
80
12%
78%
Pd(OAc)₂ / PPh₃
K₂CO₃
DMF
100
35%
48%
Pd₂(dba)₃ / XPhos
K₃PO₄ (anhydrous)
1,4-Dioxane
90
88%
< 5%
(A-taphos)₂PdCl₂
CsF
DME / H₂O (4:1)
100 (MW)
92%
< 2%
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility and suppress debromination, utilize the following optimized Suzuki-Miyaura cross-coupling protocol. This protocol incorporates a self-validating LC-MS checkpoint to confirm the absence of the debrominated mass ([M-Br+H]+) early in the reaction.
Preparation of the Catalytic Species: In a rigorously dried Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ and XPhos. Add 1 mL of anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a clear, pale red/orange, indicating the formation of the active L₁Pd(0) species.
Substrate Addition: To a separate oven-dried vial, add 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine, the boronic acid, and finely milled anhydrous K₃PO₄.
Inert Atmosphere Transfer: Transfer the pre-formed catalyst solution into the substrate vial using a gas-tight syringe. Rinse the catalyst tube with an additional 1 mL of 1,4-dioxane and transfer to the reaction vial.
Reaction Initiation: Seal the vial and heat to 90 °C in a pre-heated oil bath.
Self-Validation Checkpoint (15 Minutes): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Validation: You should observe the product mass and unreacted starting material. If a significant peak corresponding to the debrominated imidazopyrazine (m/z ~ 135.07) is observed, stop the reaction. This indicates moisture contamination or degraded solvent.
Completion & Workup: Continue heating for 2-4 hours until complete consumption of the bromide is observed. Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure.
Optimizing microwave-assisted synthesis of 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine derivatives
Welcome to the Advanced Synthesis Support Portal. This guide is specifically engineered for medicinal chemists and drug development professionals optimizing the microwave-assisted organic synthesis (MAOS) of 6-bromo-2-me...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Portal. This guide is specifically engineered for medicinal chemists and drug development professionals optimizing the microwave-assisted organic synthesis (MAOS) of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine . This molecule is a highly valued halogenated heterocyclic scaffold used in the development of kinase inhibitors and other targeted therapeutics[1].
Below, you will find the mechanistic workflow, troubleshooting Q&As for common failure modes, empirical optimization data, and a self-validating standard operating procedure (SOP).
Reaction Pathway & Workflow
The synthesis relies on the condensation of 5-bromo-2,3-diaminopyrazine with an acetyl source (typically triethyl orthoacetate or acetic acid) under microwave irradiation.
Reaction pathway for the microwave-assisted synthesis of the imidazo[4,5-b]pyrazine core.
Troubleshooting & FAQs
Q1: Why is my reaction mixture turning into a black, charred mass after microwave irradiation?
Causality & Solution: This is classic thermal degradation caused by localized superheating (hot spots). In MAOS, polar solvents and reagents have high loss tangents (
tanδ
), meaning they absorb microwave energy rapidly and convert it to heat[2]. If the stirring rate is too low or the temperature ramp time is too aggressive, localized temperatures can vastly exceed the bulk solvent's boiling point, leading to the decomposition of the electron-deficient pyrazine core.
Action: Decrease the initial power input by extending the temperature ramp time to 3–5 minutes. Ensure maximum magnetic stirring speed (e.g., 900 rpm) to dissipate heat evenly across the vessel.
Q2: LC-MS shows a major peak at [M+H]+ + 18 Da. Why isn't the reaction completing?
Causality & Solution: A mass of +18 Da relative to the desired product indicates the accumulation of the uncyclized intermediate (the mono-amide). The initial nucleophilic attack of the diamine on the orthoester is fast, but the subsequent dehydration and ring closure require a significantly higher activation energy.
Action: If using neat triethyl orthoacetate, you must add a catalytic amount of (0.1–0.2 equivalents). The acid protonates the leaving group (ethoxy/hydroxyl), lowering the activation barrier for the final dehydration step. Increase the hold time at 120°C by 10 minutes.
Q3: My microwave synthesizer aborts the run due to a "Pressure Limit Reached" error. How do I fix this?
Causality & Solution: When using triethyl orthoacetate as both reactant and solvent, the condensation generates up to three equivalents of ethanol per molecule of product. Ethanol has a high vapor pressure, which rapidly expands in a sealed microwave vial at 120°C.
Action: Never fill the microwave vial beyond 50% of its total volume to leave adequate headspace for gas expansion. Alternatively, perform the reaction in a slightly higher-boiling, microwave-transparent co-solvent (like toluene) with only 1.5–2.0 equivalents of the orthoester.
Q4: How do I isolate the highly polar product without massive yield loss during silica gel chromatography?
Causality & Solution: The 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine core is amphoteric and highly polar. It often streaks, binds irreversibly to standard normal-phase silica, or co-elutes with starting material[1].
Action: Bypass chromatography by relying on pH-controlled precipitation. The product is soluble in acidic media but highly insoluble in neutral aqueous solutions. Pour the reaction mixture into ice water and adjust the pH to exactly 7.0 using saturated
NaHCO3
. The product will precipitate as a filterable solid.
Empirical Optimization Data
The following table summarizes the optimization of reaction parameters to maximize the yield of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine while minimizing pressure faults and degradation.
Entry
Reagents / Solvent
Temp (°C)
Time (min)
Additive
Yield (%)
Process Observation
1
Glacial Acetic Acid (neat)
150
30
None
45%
Significant charring; high pressure faults common.
2
Triethyl orthoacetate (neat)
120
20
None
62%
Incomplete cyclization (+18 Da mass present).
3
Triethyl orthoacetate (neat)
120
20
AcOH (0.1 eq)
88%
Clean conversion; manageable pressure profile.
4
Toluene / Triethyl orthoacetate
130
40
AcOH (0.1 eq)
71%
Slower heating rate; excellent purity but lower yield.
Standard Operating Procedure (SOP)
This protocol utilizes a self-validating workflow to ensure intermediate verification before committing to the final workup[1].
Step 1: Reaction Assembly
In a 10 mL microwave-safe glass vial equipped with a heavy-duty magnetic stir bar, add 5-bromo-2,3-diaminopyrazine (1.0 mmol, 189 mg).
Add triethyl orthoacetate (3.0 mL) to serve as both the solvent and the electrophile.
Add glacial acetic acid (0.1 mmol, 6
μ
L) as the dehydration catalyst.
Seal the vial securely with a Teflon-lined crimp cap.
Step 2: Microwave Irradiation
Place the vial in the microwave synthesizer (e.g., Biotage Initiator or CEM Discover).
Apply the following parameters:
Target Temperature: 120°C
Ramp Time: 5 minutes (Critical to prevent hot spots)
Hold Time: 20 minutes
Maximum Pressure Limit: 15 bar
Stirring: High (900 rpm)
Cooling: Active air cooling to <40°C post-reaction.
Step 3: Self-Validation Checkpoint (LC-MS)
Uncap the cooled vial in a fume hood.
Extract a 5
μ
L aliquot, dilute in 1 mL of Methanol, and inject into the LC-MS.
Validation Criteria: Look for the characteristic bromine isotope pattern at m/z 213.0 / 215.0 [M+H]+ . If a mass of m/z 231.0 / 233.0 is observed, reseal the vial and irradiate for an additional 10 minutes at 120°C.
Step 4: Isolation and Purification
Transfer the dark reaction mixture into a beaker containing 15 mL of vigorously stirring ice-cold distilled water.
Slowly add saturated aqueous
NaHCO3
dropwise until the pH reaches 7.0. A tan/brown solid will precipitate out of the solution.
Collect the solid via vacuum filtration using a Büchner funnel.
Wash the filter cake with ice-cold water (2 x 5 mL) followed by cold diethyl ether (5 mL) to remove residual orthoester and organic impurities.
Dry the solid in a vacuum oven at 50°C for 12 hours to afford the pure 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine.
References
Title: Controlled microwave heating in modern organic synthesis.
Source: Angewandte Chemie International Edition, 43(46), 6250-6284. (2004).
URL: [Link]
Title: US20220041590A1 - Small molecule inhibitors of dyrk/clk and uses thereof.
6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine vs 6-chloro-2-methyl-1H-Imidazo[4,5-b]pyrazine reactivity
The 1H-imidazo[4,5-b]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, heavily utilized in the design of kinase inhibitors, ubiquitin ligase modulators, and APJ receptor agonists[1][2]. D...
Author: BenchChem Technical Support Team. Date: March 2026
The 1H-imidazo[4,5-b]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, heavily utilized in the design of kinase inhibitors, ubiquitin ligase modulators, and APJ receptor agonists[1][2]. During structure-activity relationship (SAR) campaigns, functionalization at the C6 position is often a critical step.
For synthetic chemists and drug development professionals, selecting between 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine and its 6-chloro analog is not merely a matter of availability; it fundamentally dictates the synthetic strategy. This guide objectively compares the reactivity profiles of these two halogens across transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr), providing empirical data and self-validating protocols to streamline your synthetic workflows.
Mechanistic Causality & Reactivity Profiling
The divergent reactivity of the 6-bromo and 6-chloro derivatives is governed by the interplay between bond dissociation energies (BDE) and the electronic nature of the pyrazine ring.
In palladium-catalyzed cross-coupling, the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond. The C-Br bond has a significantly lower BDE (~280 kJ/mol) compared to the C-Cl bond (~330 kJ/mol).
6-Bromo Advantage: The 6-bromo derivative readily undergoes oxidative addition with standard, cost-effective catalysts like
Pd(PPh3)4
under mild conditions[1].
6-Chloro Limitation: The stronger C-Cl bond makes oxidative addition sluggish. To achieve efficient coupling with the 6-chloro analog, the use of highly active, sterically bulky, and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) is mandatory to lower the activation barrier[3].
Nucleophilic Aromatic Substitution (SNAr)
The pyrazine ring features two
sp2
hybridized nitrogen atoms that exert a profound inductive and resonance electron-withdrawing effect, drastically lowering the lowest unoccupied molecular orbital (LUMO) energy of the heterocycle[4].
6-Chloro Advantage: In SNAr, the rate-determining step is the formation of the anionic Meisenheimer complex, not the departure of the leaving group. The higher electronegativity of chlorine polarizes the C-Cl bond more intensely than bromine, rendering the C6 carbon slightly more electrophilic. Consequently, the 6-chloro derivative is exceptionally well-suited for SNAr, often matching or exceeding the performance of the 6-bromo analog under milder conditions[2][3].
Reactivity Pathway Visualization
Reactivity pathways for 6-bromo vs 6-chloro imidazo[4,5-b]pyrazines.
Quantitative Data Comparison
The following table summarizes the operational parameters and expected performance for both substrates across standard functionalization methodologies.
Reaction Class
Parameter
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine
6-Chloro-2-methyl-1H-imidazo[4,5-b]pyrazine
Suzuki-Miyaura (C-C)
Typical Catalyst
Pd(PPh3)4
or
Pd(dppf)Cl2
Pd2(dba)3
XPhos / SPhos
Temperature
80–90 °C
100–110 °C
Yield Profile
75–90% (Broad functional group tolerance)
50–70% (Highly ligand dependent)
SNAr Amination (C-N)
Nucleophile
Primary/Secondary Amines
Primary/Secondary Amines
Temperature
100–120 °C
80–100 °C
Yield Profile
70–85%
80–95% (Superior electrophilicity)
Self-Validating Experimental Protocols
To ensure robust reproducibility, the following protocols are designed as self-validating systems, embedding causality and in-process controls directly into the methodology.
Protocol A: Suzuki-Miyaura Coupling (Optimized for the 6-Bromo Scaffold)
This protocol leverages the low BDE of the 6-bromo derivative to achieve C-C coupling under mild conditions[1].
Reagent Assembly: In a microwave vial, combine 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine (1.0 eq), the desired aryl boronic acid (1.2 eq), and
NaHCO3
(4.0 eq).
Causality:
NaHCO3
is a mild base that sufficiently activates the boronic acid to form the reactive boronate complex without degrading the base-sensitive pyrazine core.
Deoxygenation: Add a solvent mixture of 1,4-Dioxane/
H2O
(4:1 v/v) to achieve a 0.1 M concentration. Sparge the mixture with
N2
for 10 minutes.
Causality: Dissolved
O2
must be rigorously removed to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.
Catalyst Addition: Add
Pd(PPh3)4
(5 mol%). Seal the vial and heat to 90 °C for 4 hours.
Validation Check: The reaction mixture should transition from a pale suspension to a dark, homogeneous solution, indicating active catalytic turnover.
In-Process Control (IPC): After 2 hours, sample 5 µL into MeCN for LCMS analysis.
Validation Check: Monitor for the disappearance of the starting material mass. If significant debromination (M-Br+H) is observed, it indicates premature protodepalladation of the Pd-aryl intermediate; lower the reaction temperature by 10 °C in subsequent scale-ups.
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over
Na2SO4
, concentrate, and purify via silica gel chromatography.
Protocol B: SNAr Amination (Optimized for the 6-Chloro Scaffold)
This protocol exploits the enhanced electrophilicity of the 6-chloro derivative to install amines without the need for transition metals[2].
Reagent Assembly: Combine 6-chloro-2-methyl-1H-imidazo[4,5-b]pyrazine (1.0 eq) and the amine nucleophile (1.5 eq) in anhydrous NMP (0.2 M).
Causality: NMP is a highly polar aprotic solvent that effectively solvates the reactants and stabilizes the anionic Meisenheimer transition state, thereby accelerating the reaction rate.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. This prevents the protonation and subsequent deactivation of the incoming amine nucleophile.
Heating & Monitoring: Heat the mixture to 90 °C.
Validation Check: Monitor via TLC (typically 5% MeOH in DCM). The product spot will generally be highly UV-active and exhibit higher polarity (lower
Rf
) than the starting material.
Precipitation Workup: Upon completion (typically 2-6 hours), cool the mixture to room temperature and add it dropwise to vigorously stirred ice water (10x volume).
Validation Check: The product should precipitate as a fine solid. If an oil forms instead, the system is indicating that the resulting analog is too lipophilic for direct aqueous precipitation; pivot to a standard EtOAc/Water extraction.
Strategic Selection Guide
Choose the 6-Bromo Scaffold When: You are building diverse, C-C linked libraries (aryl, heteroaryl, or alkyl substituents) via Suzuki or Buchwald couplings. The ability to use standard, inexpensive palladium catalysts at moderate temperatures preserves sensitive functional groups elsewhere on the molecule.
Choose the 6-Chloro Scaffold When: Your SAR strategy focuses on C-N linked analogs (amines, anilines) via SNAr. Utilizing the 6-chloro derivative avoids the high costs, ligand screening bottlenecks, and heavy-metal contamination associated with palladium catalysis—making it highly advantageous for late-stage drug development and process scale-up[2][3].
References
Source: google.
Source: google.
Title: The Synthesis and Evaluation of WWP2 E3 Ubiquitin Ligase Inhibitors as Anti-Cancer Leads Jake M.
High-Resolution HPLC Method Validation for 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine Purity: UHPLC Core-Shell vs. Traditional HPLC
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with validating purity methods for complex heterocyclic building blocks. 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine (CAS 912...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with validating purity methods for complex heterocyclic building blocks. 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine (CAS 91225-42-2) is a critical intermediate extensively utilized in the synthesis of advanced kinase inhibitors, such as DYRK/CLK inhibitors[1].
The structural nature of this compound—featuring a fused imidazo-pyrazine core with multiple basic nitrogen atoms and a heavy bromine substituent—presents unique chromatographic challenges[2]. The basic nitrogens are highly prone to secondary interactions with unendcapped silanols on silica stationary phases, leading to severe peak tailing. Furthermore, resolving the API from its closely related synthetic impurities (such as the des-bromo derivative or positional isomers) requires high-efficiency separation kinetics.
This guide objectively compares the performance of a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method utilizing a Core-Shell (Superficially Porous) column against a Traditional HPLC method using a Fully Porous column . Furthermore, it details a self-validating protocol aligned with the latest [3] for analytical procedure validation.
Chromatographic Physics: Core-Shell vs. Fully Porous Architecture
The causality behind selecting a specific stationary phase dictates the success of the entire validation lifecycle. Traditional HPLC columns rely on 3–5 µm fully porous silica particles. While robust, these particles suffer from deep diffusion paths, leading to high resistance to mass transfer (the
C
term in the van Deemter equation) and significant longitudinal peak broadening[4].
Conversely, modern UHPLC systems operating at pressures up to 20,000 psi leverage sub-2 µm or 2.6 µm Core-Shell (Superficially Porous Particle - SPP) technology[5]. Core-shell particles consist of a solid, impermeable inner core surrounded by a thin porous silica layer. This architecture restricts the diffusion path of the 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine molecules, minimizing eddy diffusion (
A
term) and accelerating mass transfer kinetics[6]. The result is sharper peaks, higher theoretical plate counts, and superior resolution of critical impurity pairs without the extreme backpressures associated with fully porous sub-2 µm particles[6].
Fig 1. Mass transfer kinetics comparison between fully porous and core-shell stationary phases.
To objectively evaluate performance, two methods were developed and tested. To suppress the ionization of residual silanols and ensure the basic imidazo-pyrazine nitrogens remain fully protonated, a highly acidic mobile phase (0.1% Trifluoroacetic acid in Water/Acetonitrile) was selected for both methods.
*Resolution measured between 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine and its critical des-bromo impurity.
Verdict: The UHPLC Core-Shell method not only reduces solvent waste by 90% and analysis time by 75%, but it is the only method capable of achieving the baseline resolution (
Rs>2.0
) required for a stability-indicating purity assay.
Self-Validating Protocol: ICH Q2(R2) Execution
A robust analytical method must be a self-validating system. This means the protocol inherently prevents the reporting of compromised data through rigorous, automated gatekeeping. According to the[7], validation must prove the method is fit for its intended purpose across its lifecycle[3].
Step-by-Step Methodology
Phase 1: System Suitability Testing (SST) - The Self-Validating Gate
Before executing any validation parameter, the system must prove its fitness.
Preparation: Prepare an SST solution containing the API (1.0 mg/mL) spiked with the des-bromo impurity at the 0.5% specification limit.
Execution: Inject the SST solution in six replicates.
Causality & Acceptance: This confirms column integrity and pump stability. The run automatically aborts if Resolution (
Rs
) < 2.0, Tailing Factor (
Tf
) > 1.5, or Area %RSD > 2.0%.
Phase 2: Executing ICH Q2(R2) Parameters
Specificity (Peak Purity): Inject the diluent blank, placebo, and a sample spiked with all known synthetic impurities. Utilize a Photodiode Array (PDA) detector to extract the UV spectra across the API peak. Acceptance: The purity angle must be less than the purity threshold, proving no co-elution[3].
Linearity & Range: Prepare standard solutions at 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the nominal target concentration. Plot peak area versus concentration and perform linear regression analysis[8].
Accuracy (Recovery): Spike the API into the sample matrix at 80%, 100%, and 120% of the target concentration in triplicate (9 determinations total). Calculate the percentage recovery against the theoretical spiked amount[8].
Precision (Repeatability & Intermediate): For repeatability, prepare 6 independent sample solutions at 100% concentration and analyze them on the same day. For intermediate precision, repeat the analysis on a different day, using a different UHPLC system and a different analyst[3].
Fig 2. ICH Q2(R2) analytical method validation lifecycle and sequential parameter testing.
Comparative Validation Data Summary
The quantitative data extracted from the validation of both methods highlights the distinct analytical superiority of the UHPLC Core-Shell approach.
Table 2: ICH Q2(R2) Validation Results Summary
Validation Parameter (ICH Q2)
Acceptance Criteria
Traditional HPLC (5µm)
UHPLC Core-Shell (2.6µm)
Specificity (Peak Purity)
No interference, Purity Angle < Threshold
Marginal (Co-elution risk)
Pass (Angle < Threshold)
Linearity (
R2
)
≥0.999
0.9985
0.9999
Limit of Detection (LOD)
Signal-to-Noise
≥3:1
0.05%
0.008%
Limit of Quantitation (LOQ)
Signal-to-Noise
≥10:1
0.15%
0.025%
Accuracy (% Recovery)
98.0% – 102.0%
97.2% – 101.5%
99.4% – 100.6%
Precision (% RSD)
≤2.0%
2.1% (Fails criteria)
0.4%
Data Interpretation:
The Traditional HPLC method fails to meet strict pharmaceutical precision criteria (%RSD > 2.0%) due to inconsistent peak integration caused by peak tailing of the basic imidazo-pyrazine core. The UHPLC Core-Shell method achieves an exceptional LOD of 0.008%, making it highly sensitive for trace impurity profiling during the drug development lifecycle[4].
Conclusion
For the purity determination of complex, halogenated heterocycles like 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine, traditional fully porous HPLC methods are analytically insufficient. They suffer from poor mass transfer kinetics, resulting in inadequate resolution and failing precision metrics.
By upgrading to a UHPLC Core-Shell methodology , laboratories can establish a self-validating, ICH Q2(R2)-compliant assay that guarantees baseline resolution of critical impurities, reduces solvent consumption by 90%, and provides the rigorous accuracy and sensitivity required for modern pharmaceutical quality control.
References
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency
URL:[Link]
Choosing—and Not Choosing—UHPLC
Biocompare
URL:[Link]
What Is the Difference Between UHPLC and HPLC?
Chrom Tech, Inc.
URL: [Link]
Small Molecule Inhibitors of DYRK/CLK and Uses Thereof (US20220041590A1)
A Technical Guide to the LC-MS Fragmentation Pattern of 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, a profound understanding of a molecule's structural characteristics is paramount. Liquid chromato...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a profound understanding of a molecule's structural characteristics is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone analytical technique, providing not only high-sensitivity detection but also invaluable structural information through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted electrospray ionization (ESI) mass spectrometry fragmentation of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine, a heterocyclic scaffold of interest in medicinal chemistry.
This document moves beyond a simple recitation of data, delving into the mechanistic rationale behind the observed and predicted fragmentation pathways. By understanding the "why" of bond cleavages and rearrangements, researchers can more confidently identify this and related compounds, characterize novel analogs, and elucidate metabolic pathways. The insights provided herein are grounded in the fundamental principles of mass spectrometry and a comparative analysis of similar N-heterocyclic structures.
The Signature of a Brominated Heterocycle: The Molecular Ion
The initial and most telling feature in the mass spectrum of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine is its molecular ion peak. Due to the near-equal natural abundance of the two stable isotopes of bromine, 79Br and 81Br, any bromine-containing ion will manifest as a pair of peaks (an isotopic doublet) of roughly equal intensity, separated by two mass-to-charge units (m/z).[1][2] This distinctive pattern is a powerful diagnostic tool for rapidly identifying brominated compounds in a complex mixture.[3][4]
For 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine (C7H6BrN4), the predicted monoisotopic mass of the protonated molecule [M+H]+ will appear as a doublet.
Table 1: Predicted Molecular Ion Data for 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine
Adduct
Formula
m/z (79Br)
m/z (81Br)
[M+H]+
[C7H7BrN4]+
226.9876
228.9855
Proposed Fragmentation Pathways
Under collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecular ion of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine is expected to undergo a series of characteristic fragmentation events. The protonation is likely to occur on one of the basic nitrogen atoms of the imidazo[4,5-b]pyrazine core, which influences the subsequent fragmentation cascade.[5][6] The fragmentation of such N-containing unsaturated ring systems often involves ring cleavage and the loss of small, stable neutral molecules.[7][8]
The following diagram illustrates the proposed major fragmentation pathways.
Caption: A generalized workflow for the LC-MS/MS analysis of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine.
1. Sample Preparation:
Dissolve the compound in a suitable solvent such as a 1:1 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid aids in the protonation of the analyte in the ESI source.
2. Liquid Chromatography (LC) Parameters:
Column: A C18 reverse-phase column (e.g., 50 mm length, 2.1 mm internal diameter, 1.8 µm particle size) is recommended for good separation of the analyte from potential impurities.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A typical gradient would be to start at 5-10% B, hold for 1 minute, ramp to 95% B over 5-8 minutes, hold for 2 minutes, and then re-equilibrate at the initial conditions.
Flow Rate: 0.3-0.5 mL/min.
Column Temperature: 30-40 °C.
3. Mass Spectrometry (MS) Parameters:
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
MS Scan Mode: Perform a full scan from m/z 100 to 500 to detect the molecular ion.
MS/MS Scan Mode: Use a data-dependent acquisition (DDA) method to trigger MS/MS scans on the isotopic peaks of the protonated molecular ion (m/z 227 and 229).
Collision Gas: Argon or nitrogen.
Collision Energy: A stepped or ramped collision energy (e.g., 10-40 eV) is advisable to observe both low-energy and high-energy fragments, providing a more complete fragmentation spectrum.
Summary of Predicted Fragments
The table below summarizes the key predicted fragments for 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine. Experimental verification will be crucial to confirm these pathways and their relative intensities.
Table 2: Predicted Key Fragments and Their Proposed Structures
m/z (79Br/81Br)
Proposed Loss
Fragment Formula
227/229
-
[C7H7BrN4]+ (Protonated Molecule)
212/214
•CH3
[C6H4BrN4]+
200/202
HCN
[C6H5BrN3]+
172/174
HCN + N2
[C6H5BrN]+
148
Br•
[C7H7N4]+
Conclusion
The LC-MS fragmentation pattern of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine is predicted to be rich in structural information, characterized by a prominent isotopic doublet for the molecular ion and subsequent fragments containing bromine. The primary fragmentation pathways are anticipated to involve the loss of small neutral molecules from the heterocyclic core and potential cleavage of the methyl and bromo substituents. The provided experimental protocol offers a robust starting point for researchers to acquire high-quality data. A thorough understanding of these fragmentation pathways is not merely an academic exercise; it is a critical tool for accelerating drug discovery and development by enabling confident structural elucidation, impurity profiling, and metabolite identification.
References
Dodds, E. D. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. Available at: [Link]
Greenberg, A., et al. (2014). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. PMC. Available at: [Link]
Yang, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.
Jadreško, D., et al. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. PubMed. Available at: [Link]
Krajsovszky, G., et al. (2025). Electrospray ionization-tandem mass spectrometric study of fused nitrogen-containing ring systems. ResearchGate. Available at: [Link]
Jadreško, D., et al. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. PMC. Available at: [Link]
Wu, J., et al. (2025). Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. PubMed. Available at: [Link]
Bouayad, K., et al. (2019). SYNTHESIS OF NEW 6-BROMO-2-METHYL-IMIDAZO[4,5-b] PYRIDINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique.
Bouayad, K., et al. (2016). 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine. ResearchGate. Available at: [Link]
Arshad, S., et al. (2011). 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine. PMC. Available at: [Link]
PubChemLite. 6-bromo-2-methyl-1h-imidazo[4,5-b]pyridine. Available at: [Link]
Bouayad, K., et al. (2020). SYNTHESIS OF NEW 6-BROMO-2-METHYL-IMIDAZO[4,5-b] PYRIDINE DERIVATIVES. ResearchGate. Available at: [Link]
Schmidt, T. C., & Haglund, P. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available at: [Link]
Kuki, Á. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]
Kumar, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
Howard, R. W., et al. (2003). Electron impact mass spectra (EIMS; 70 eV) of alkylpyrazines from CH2Cl2 extracts of W. auropunctata. ResearchGate. Available at: [Link]
Doc Brown's Advanced Organic Chemistry Revision Notes. CH3Br mass spectrum of bromomethane. Available at: [Link]
Yu, J., et al. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. PubMed. Available at: [Link]
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Chemistry Post. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]
A Senior Application Scientist's Guide to Benchmarking 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine Binding Affinity
Abstract The discovery and optimization of novel small-molecule inhibitors are cornerstones of modern drug development. The imidazo[4,5-b]pyrazine scaffold is a privileged structure in medicinal chemistry, known to inter...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The discovery and optimization of novel small-molecule inhibitors are cornerstones of modern drug development. The imidazo[4,5-b]pyrazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. This guide provides a comprehensive framework for benchmarking the binding affinity of a novel derivative, 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine. We will explore two orthogonal, industry-standard in vitro assays: Surface Plasmon Resonance (SPR) for label-free, real-time kinetic analysis, and Fluorescence Polarization (FP) as a robust, high-throughput solution-based competition assay. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying rationale to empower sound experimental design and data interpretation. For the purpose of this illustrative guide, we will proceed with a hypothetical target, the protein kinase "Kinase-X," a common target class for this chemical scaffold.
Introduction: The Imperative of Accurate Affinity Measurement
6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound with potential therapeutic applications. A critical first step in characterizing any new chemical entity is to quantify its interaction with its intended biological target. Binding affinity, often expressed as the dissociation constant (KD), is a measure of the strength of this interaction and is a key parameter in establishing structure-activity relationships (SAR) that guide lead optimization.[1][2]
However, no single assay is infallible. Different techniques measure binding through different physical principles, and each has its own set of advantages and potential artifacts. Therefore, employing orthogonal methods is crucial for validating results and building a confident pharmacological profile. This guide will compare SPR, a label-free surface-based technique that provides detailed kinetic information (kon, koff), with FP, a solution-phase assay that measures the displacement of a fluorescent probe.[3][4][5]
Assay Selection: A Dichotomy of Throughput and Kinetic Detail
The choice of a binding assay is a critical decision driven by the specific questions being asked, the stage of the drug discovery project, and the available resources.
Surface Plasmon Resonance (SPR): This is a gold-standard, label-free technology for detailed kinetic characterization.[4] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[3][6] Its power lies in providing real-time association (kon) and dissociation (koff) rates, from which the KD can be calculated. This level of detail is invaluable for understanding the binding mechanism and can help differentiate compounds with similar affinities but different residence times.
Fluorescence Polarization (FP): FP is a homogeneous, solution-based technique well-suited for high-throughput screening (HTS) and routine affinity measurements.[5][7] The principle is based on the rotational speed of a fluorescently labeled molecule (a "tracer").[7] When the small tracer is unbound, it tumbles rapidly in solution, depolarizing emitted light. When bound to a larger protein, its tumbling slows dramatically, and the emitted light remains highly polarized. An FP competition assay measures the ability of an unlabeled compound (like our test compound) to displace the fluorescent tracer, providing an IC50 value that can be converted to an inhibition constant (Ki).[8]
For our benchmarking study, using both SPR and FP provides a powerful combination: SPR for in-depth, primary characterization and FP for scalable, comparative screening against other compounds.
Methodology 1: Surface Plasmon Resonance (SPR)
SPR experiments provide a wealth of information by directly observing the binding and dissociation events in real time.[3]
Principle of SPR
An SPR instrument detects changes in mass on a sensor chip surface by measuring changes in the refractive index.[4][6] In a typical small molecule interaction assay, the larger protein target (Kinase-X) is immobilized on the chip, and the small molecule (6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine) is injected as the "analyte" in solution. The resulting sensorgram plots the binding response over time, allowing for the calculation of kinetic and affinity constants.
Visualized Workflow for SPR Analysis
Caption: Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
Detailed Experimental Protocol
A. Immobilization of Kinase-X:
Causality: The goal is to covalently attach the protein target to the sensor chip. A CM5 (carboxymethylated dextran) chip is commonly used for its high capacity. Amine coupling is a robust method that links free primary amines (lysine residues) on the protein to the chip surface.
Activate the sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
Inject Kinase-X (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (e.g., 5000-10000 Response Units) is achieved.
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
A reference flow cell is prepared similarly but without the protein to allow for subtraction of bulk refractive index changes and non-specific binding.
B. Kinetic Binding Analysis:
Causality: A series of analyte concentrations are injected to observe how binding rates and equilibrium levels change. This concentration dependency is essential for accurate kinetic fitting.
Prepare serial dilutions of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine in running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should typically span at least 10-fold below and 10-fold above the expected KD (e.g., 10 nM to 10 µM).
Inject each concentration over the Kinase-X and reference flow cells for a set association time (e.g., 180 seconds), followed by a buffer-only flow for a dissociation time (e.g., 300 seconds).
Between each cycle, regenerate the surface with a short pulse of a harsh solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte, ensuring a fresh surface for the next injection.
C. Data Analysis:
Subtract the reference flow cell data from the active cell data to obtain corrected sensorgrams.
Fit the corrected sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model for simple bimolecular interactions) using the instrument's analysis software.
This fitting process yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).
FP provides a homogenous, solution-based measure of affinity, making it an excellent orthogonal method to SPR.[9]
Principle of FP
This technique relies on the difference in the rate of rotation of a small fluorescently-labeled ligand (tracer) when it is free in solution versus when it is bound to a much larger protein.[7] In a competition assay, the unlabeled test compound competes with the tracer for the same binding site on the protein. As the concentration of the test compound increases, it displaces the tracer, causing a decrease in the overall polarization value.
Visualized Workflow for FP Analysis
Caption: Workflow for determining binding affinity using a Fluorescence Polarization (FP) competition assay.
Detailed Experimental Protocol
A. Assay Development and Optimization:
Causality: A suitable fluorescent tracer is paramount. It must bind to the target with sufficient affinity (ideally, KD in the low nM range) and produce a significant polarization window between its bound and free states.
Characterize the binding of a fluorescently-labeled known ligand (tracer) to Kinase-X to determine its KD and the optimal protein concentration to use in the competition assay (typically the concentration that yields ~80% of the maximal polarization signal).
B. Competition Assay:
Causality: This protocol is designed for a 384-well plate format for efficiency. Including positive (no competitor) and negative (no protein) controls is essential for data normalization.
In a black, low-volume 384-well plate, add the assay components. For a 20 µL final volume:
5 µL of 4x Test Compound dilution series (e.g., 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine, starting at 100 µM).
10 µL of 2x Kinase-X protein.
5 µL of 4x fluorescent tracer.
Final concentrations should be optimized, for example: 50 nM tracer and 25 nM Kinase-X.
Self-Validation: Include control wells:
Positive Control (Max Polarization): Compound vehicle (DMSO) instead of test compound.
Negative Control (Min Polarization): Buffer instead of Kinase-X protein.
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
C. Data Analysis:
Measure the fluorescence polarization of each well using a suitable plate reader.
Normalize the data. The percent inhibition is calculated as:
100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
where mP is the millipolarization value.
Plot percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:
K_i = IC_50 / (1 + ([Tracer] / K_D_tracer))
This conversion is critical as it accounts for the concentration and affinity of the tracer used in the assay.
Comparative Data Benchmarking
To effectively benchmark 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine, its performance must be compared against alternative compounds. Here we present hypothetical data against two other kinase inhibitors targeting Kinase-X.
Compound
Assay
KD (nM)
kon (10⁵ M⁻¹s⁻¹)
koff (10⁻³ s⁻¹)
Ki (nM)
Notes
6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine
SPR
75.0
2.5
1.88
-
Fast association, moderate dissociation
FP
-
-
-
95.0
Good agreement with SPR
Competitor A (Known Standard)
SPR
12.0
5.0
0.60
-
Slower dissociation (longer residence time)
FP
-
-
-
15.0
Potent reference compound
Competitor B (Alternative Scaffold)
SPR
250.0
8.0
20.0
-
Very fast association and dissociation
FP
-
-
-
310.0
Weaker affinity, rapid kinetics
Interpretation of Results:
6-bromo-2-methyl-1H-imidazo[4,s-b]pyrazine shows a respectable mid-nanomolar affinity for Kinase-X. The KD from SPR and Ki from FP are in good agreement, providing high confidence in the data.
Competitor A is significantly more potent, primarily due to its much slower dissociation rate (koff). A longer residence time can often translate to more durable pharmacological effects in vivo.
Competitor B is a weaker binder. Despite its very fast on-rate, its extremely fast off-rate results in a transient interaction and lower overall affinity.
This comparative analysis allows researchers to place the novel compound in the context of existing molecules, guiding decisions on whether to proceed with this scaffold, optimize for better potency (e.g., by slowing the off-rate), or explore other chemical series.
Conclusion and Forward Look
This guide outlines a robust, dual-assay strategy for characterizing the binding affinity of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine. By leveraging the kinetic depth of Surface Plasmon Resonance and the scalable, solution-based nature of Fluorescence Polarization, researchers can build a comprehensive and validated binding profile. The hypothetical data presented illustrates how to benchmark this compound against alternatives, using affinity (KD/Ki) and kinetic parameters (kon/koff) to make informed decisions in the drug discovery cascade. This rigorous, multi-faceted approach to in vitro characterization is fundamental to successfully advancing novel chemical entities toward therapeutic development.
References
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
Velazquez-Campoy, A., & Freire, E. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design. Retrieved from [Link]
Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]
TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]
Bio-protocol. (n.d.). Fluorescence Polarization Binding Assay. Retrieved from [Link]
Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Retrieved from [Link]
Wiley Online Library. (n.d.). ITC and NMR Isothermal titration calorimetry (ITC) ITC has gained much attention in drug discovery in recent years, because it. Retrieved from [Link]
PMC. (n.d.). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. Retrieved from [Link]
PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. Retrieved from [Link]
BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]
PMC. (2021, December 3). Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Retrieved from [Link]
ACS Publications. (2025, October 29). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules | ACS Omega. Retrieved from [Link]
Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance | The Biochemist. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved from [Link]
Semantic Scholar. (n.d.). Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Retrieved from [Link]
ACS Publications. (2021, November 21). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors | Journal of the American Chemical Society. Retrieved from [Link]
Personal protective equipment for handling 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine
As a Senior Application Scientist, my objective is to transition laboratory safety from a reactive compliance checklist into a proactive, scientifically grounded system. When handling novel heterocyclic building blocks l...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, my objective is to transition laboratory safety from a reactive compliance checklist into a proactive, scientifically grounded system. When handling novel heterocyclic building blocks like 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine , standard Safety Data Sheets (SDS) often state that the toxicological properties "have not been thoroughly investigated"[1]. However, an absence of data does not equate to an absence of risk.
To build a self-validating safety protocol, we must analyze the chemical structure itself. This guide provides the mechanistic rationale, precise Personal Protective Equipment (PPE) specifications, and operational workflows required to handle this compound with uncompromising scientific integrity.
Chemical Profile & Mechanistic Risk Assessment
Before selecting PPE, we must understand the physical and biological potential of the chemical. 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine is a halogenated, fused bicyclic system. In medicinal chemistry, this specific scaffold is frequently utilized as a critical intermediate in the synthesis of small-molecule kinase inhibitors, such as those targeting DYRK and CLK pathways[2].
Table 1: Chemical Properties & Hazard Profile Summary
Property
Value / Description
Operational Implication
Chemical Name
6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine
Fused bicyclic system; handle as a bioactive pharmacophore.
CAS Number
91225-42-2
Unique identifier for inventory and waste tracking.
Mandates maximum precautionary PPE during initial handling.
The Causality of Risk: The presence of the bromine atom significantly increases the compound's lipophilicity (LogP). Highly lipophilic compounds can more easily bypass the stratum corneum (the skin's outermost barrier). Because this scaffold is designed to mimic ATP and bind to intracellular kinase hinge regions, accidental systemic exposure could lead to unintended off-target biological activity. Therefore, dermal and respiratory barriers are not just recommended—they are mechanically necessary.
Mechanistic rationale for dermal protection against halogenated heterocycles.
Personal Protective Equipment (PPE) Specifications
Every piece of PPE chosen for this workflow serves as a specific countermeasure to the physical properties of halogenated powders.
Table 2: PPE Specifications & Scientific Justifications
PPE Category
Specification
Scientific Rationale
Gloves
Double-layered Nitrile (≥5 mil)
Nitrile provides superior chemical resistance to non-polar halogens compared to latex. Double gloving ensures barrier integrity if the outer layer is compromised by solvents.
Eye Protection
ANSI Z87.1 tight-fitting goggles
Protects ocular mucosa from micro-particulate aerosolization, which standard safety glasses cannot prevent.
Body
100% Cotton or FR Lab Coat
Synthetic materials generate static electricity, which attracts charged powder particles to the operator. Cotton mitigates this risk.
Respiratory
Fume Hood (Primary Control)
Handling must occur in a hood. If a hood fails, an N95/P100 respirator is required to block airborne solid particulates.
Operational Workflow & Engineering Controls
Handling dry powders requires strict adherence to engineering controls to prevent static dispersion and cross-contamination.
Step-by-Step Methodology: Weighing and Transfer
Preparation: Verify that the Chemical Fume Hood is operating at a standard face velocity of 0.4–0.6 m/s. Clear the deck of unnecessary clutter to maintain laminar airflow.
Static Mitigation: Place an anti-static weighing boat on the analytical balance. Halogenated powders often carry electrostatic charges that cause them to "jump," leading to bench contamination. Use a static ionizer if available.
Handling: Don your double nitrile gloves. Using a grounded micro-spatula, carefully transfer the required mass of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine. Keep all movements slow to prevent turbulent air currents.
Solubilization: If preparing a stock solution, add your solvent (e.g., DMSO or DCM) directly to the weighing boat or transfer vial inside the fume hood before sealing. Never transport dry, unsealed powder across the laboratory.
Decontamination: Wipe the spatula, balance, and surrounding hood surface with a 70% Isopropanol (IPA) or Ethanol solution to capture any stray particulates.
Step-by-step operational workflow for handling novel halogenated powders.
Spill Response & Halogenated Disposal Plan
Because of the bromine substituent, disposal and spill cleanup require specific chemical routing to comply with EPA standards and prevent hazardous downstream reactions.
Step-by-Step Methodology: Spill Response
Containment: If a solid spill occurs, immediately isolate the area. Do not dry sweep. Dry sweeping aerosolizes the active pharmaceutical ingredient (API) precursor, creating an inhalation hazard.
Neutralization & Collection: Cover the spilled powder with absorbent lab wipes. Gently wet the wipes with water or a compatible solvent to suppress dust generation. Carefully scoop the wetted material into a designated hazardous waste container.
Surface Decontamination: Wash the affected area thoroughly with soap and water, followed by a solvent wipe (e.g., IPA), ensuring all residue is removed.
Halogenated Disposal Plan
6-bromo-2-methyl-1H-imidazo[4,5-b]pyrazine contains a heavy halogen (Bromine). It must be disposed of in a clearly labeled "Halogenated Organic Waste" container.
Scientific Rationale: Mixing halogenated waste with non-halogenated streams is strictly prohibited. During commercial waste incineration, halogenated compounds require specific high-temperature scrubbers to prevent the release of corrosive hydrogen bromide gas and highly toxic environmental dioxins.
References
Safety Data Sheet: 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine (CAS: 91225-42-2) . Combi-Blocks. 1
Small molecule inhibitors of dyrk/clk and uses thereof (US20220041590A1) . Google Patents.2
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council.
Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) . Occupational Safety and Health Administration (OSHA).